Alfuzosin-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H27N5O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-[[4-amino-6,7-bis(trideuteriomethoxy)quinazolin-2-yl]-methylamino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i2D3,3D3 |
InChI Key |
WNMJYKCGWZFFKR-XERRXZQWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Alfuzosin-d6: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical and chemical properties of Alfuzosin-d6, a deuterated analog of Alfuzosin. Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] The incorporation of deuterium (B1214612) can be utilized for various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic studies.[4]
Physicochemical Properties
This compound shares its core structure with Alfuzosin, with the primary difference being the substitution of six hydrogen atoms with deuterium. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter the fundamental physicochemical properties. The data for Alfuzosin and its hydrochloride salt are provided for a comprehensive comparison.
| Property | This compound | Alfuzosin | Alfuzosin Hydrochloride |
| Synonyms | SL 77499-d6 | Alfuzosina, Alfuzosine | Xatral, Uroxatral, Alfuzosin HCl |
| CAS Number | 1006717-31-2[4] | 81403-80-7[2] | 81403-68-1[5][6] |
| Molecular Formula | C₁₉H₂₁D₆N₅O₄ | C₁₉H₂₇N₅O₄[2][7] | C₁₉H₂₈ClN₅O₄[5][6] |
| Molecular Weight | 395.49 g/mol (Calculated) | 389.456 g/mol [2][7] | 425.9 g/mol [5][6] |
| Appearance | White to Off-White Solid[6][8] | White to off-white crystalline powder[7][9] | White or off-white crystalline powder[9] |
| Melting Point | Not explicitly reported | ~240 °C[7][9] | ~225 °C[6] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[8] | Water: 92 mg/L (Estimated)[7] | Highly soluble in water[10] |
| pKa | Not explicitly reported | 8.13 (at 25°C)[6] | Not applicable |
| Protein Binding | Not explicitly reported | 82-90%[2][6] | Not applicable |
Mechanism of Action: Alpha-1 Adrenergic Blockade
Alfuzosin functions as a selective and competitive antagonist of alpha-1 (α1) adrenergic receptors. These receptors are densely located in the smooth muscle of the lower urinary tract, including the prostate, bladder neck, prostatic capsule, and urethra.[1][3] In patients with BPH, stimulation of these receptors by norepinephrine (B1679862) leads to smooth muscle contraction, compressing the urethra and obstructing urine flow.
By blocking these α1-adrenoceptors, Alfuzosin induces relaxation of the smooth muscle in the prostate and bladder neck.[2][3] This action reduces the resistance to urinary outflow, thereby improving urine flow and alleviating the symptoms associated with BPH, such as urinary hesitancy, frequency, and urgency.[1][3] Alfuzosin exhibits a selectivity for α1 receptors in the urinary tract over those in vascular smooth muscle, which contributes to a lower incidence of cardiovascular side effects like hypotension compared to less selective alpha-blockers.[1]
Caption: Mechanism of action of Alfuzosin.
Experimental Protocols & Analytical Methodologies
The quantification and quality control of Alfuzosin and its deuterated analogs rely on robust analytical methods. Below are detailed protocols derived from published literature for the analysis of Alfuzosin, which are directly applicable to this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine analysis and quantification of Alfuzosin hydrochloride in bulk drug and pharmaceutical dosage forms.[9]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Inertsil ODS-3V (5 µm, 15 cm x 0.46 cm) or equivalent C18 column.[9]
-
Mobile Phase : A mixture of Acetonitrile (B52724), Water, Tetrahydrofuran (B95107), and Perchloric Acid in a ratio of 250:740:10:1 (v/v/v/v).[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Detection : UV detection at a wavelength of 245 nm.[9]
-
Temperature : Ambient (25 ± 2°C).[9]
-
Sample Preparation :
-
Prepare a stock solution of 1 mg/mL Alfuzosin hydrochloride in a 1:4 mixture of acetonitrile and water.[9]
-
Create working standards by diluting the stock solution with the same solvent mixture to achieve concentrations within the linear range (e.g., covering 50% to 150% of the target assay concentration).[9]
-
For dosage forms, weigh and finely powder a set number of tablets. An amount of powder equivalent to a target weight of the active ingredient is dissolved in the solvent, sonicated to ensure complete dissolution, and filtered before injection.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a more rapid and sensitive method for analyzing Alfuzosin hydrochloride in the presence of its impurities and degradation products.[11]
-
Instrumentation : UPLC system with a UV or Photodiode Array (PDA) detector.
-
Column : Waters Acquity HSS T3 C18 (1.8 µm, 100 mm x 2.1 mm).[11]
-
Mobile Phase : A gradient elution using a buffer (Perchloric acid, pH 3.5) and a mixture of organic solvents (acetonitrile and tetrahydrofuran).[11]
-
Flow Rate : 0.3 mL/min.[11]
-
Detection : UV detection at 254 nm.[11]
-
Temperature : 30°C.[11]
-
Injection Volume : 2.0 µL.[11]
-
Sample Preparation (Diluent) : A mixture of buffer, acetonitrile, and tetrahydrofuran (20:80:1 v/v/v).[11]
UV-Spectrophotometry
A simple and rapid method for the estimation of Alfuzosin in bulk and tablet formulations.[12]
-
Instrumentation : UV-Visible Double Beam Spectrophotometer.
-
Solvent : 0.1M Sodium Hydroxide (NaOH).[12]
-
Analytical Wavelength (λmax) : 350 nm.[12]
-
Procedure :
-
Prepare a standard stock solution by dissolving a known weight (e.g., 25 mg) of Alfuzosin hydrochloride in the solvent (0.1M NaOH) to a final volume (e.g., 100 mL) to get a concentration of 250 µg/mL.[12]
-
Create a series of dilutions from the stock solution to establish a calibration curve within a linear concentration range (e.g., 10-30 µg/mL).[12]
-
Measure the absorbance of the standard and sample solutions at 350 nm against a solvent blank.[12]
-
References
- 1. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 2. Alfuzosin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alfuzosin Hydrochloride | C19H28ClN5O4 | CID 71764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alfuzosin hydrochloride | 81403-68-1 [chemicalbook.com]
- 7. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alfuzosin CAS#: 19216-53-6 [amp.chemicalbook.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 3 [medscape.com]
- 11. tojqi.net [tojqi.net]
- 12. UV-Spectrophotometric Determination of Alfuzosin Hydrochloride in Bulk and Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
Synthesis and Characterization of Alfuzosin-d6: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Alfuzosin-d6, a deuterated analog of Alfuzosin (B1207546), for research purposes. Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1] The incorporation of deuterium (B1214612) atoms into the Alfuzosin molecule creates a stable isotope-labeled internal standard, which is invaluable for quantitative bioanalytical studies, such as pharmacokinetics, metabolism, and drug monitoring, using mass spectrometry-based methods.[2]
This document outlines a proposed synthetic route for this compound, detailed experimental protocols, and a comprehensive characterization strategy. All quantitative data are presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the synthesis of Alfuzosin.[3][4][5] A plausible approach involves the coupling of two key intermediates: 4-amino-6,7-dimethoxyquinazoline and a deuterated side chain. The proposed synthesis introduces deuterium atoms on the N-methyl group and the adjacent methylene (B1212753) group of the propylamino linker.
A potential deuterated starting material for this synthesis is N-methyl-d3-1,3-diaminopropane-d4. The synthesis would proceed via the formation of an amide bond between this deuterated diamine and tetrahydrofuroic acid, followed by a reaction with a suitable quinazoline (B50416) derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Intermediate N-(3-aminopropyl-d4)-N-methyl-d3-tetrahydro-2-furancarboxamide
-
To a solution of tetrahydrofuroic acid (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the mixture for 15 minutes.
-
Add a solution of N-methyl-d3-1,3-diaminopropane-d4 (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
To a solution of the purified intermediate from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the position and extent of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity corresponding to the N-methyl and adjacent methylene protons compared to the non-deuterated Alfuzosin standard.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in the this compound molecule. Carbons directly bonded to deuterium will exhibit triplet splitting and a decrease in signal intensity.
-
²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of successful labeling.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound and assessing its isotopic purity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. The expected molecular weight of this compound will be approximately 6 atomic mass units higher than that of unlabeled Alfuzosin.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to further confirm the structure by examining the fragmentation pattern of the molecule. The fragmentation of this compound will show characteristic losses corresponding to the deuterated fragments.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are standard techniques for determining the chemical purity of the synthesized this compound.[6][7][8]
Experimental Protocol: HPLC Purity Determination
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.[6][7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm or 254 nm is suitable for Alfuzosin.[7][8]
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Injection Volume: Inject 10-20 µL of the sample solution.
-
Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are based on typical yields for similar organic reactions and the required purity for use as an internal standard.
Table 1: Synthesis and Purity Data
| Parameter | Expected Value |
| Yield | |
| Overall Synthetic Yield | 30-50% |
| Purity | |
| Chemical Purity (by HPLC) | > 98% |
| Isotopic Purity | > 99% |
| Physical Properties | |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₉H₂₁D₆N₅O₄ |
| Molecular Weight | Approx. 395.49 g/mol |
Table 2: HPLC Characterization Parameters
| Parameter | Typical Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Tetrahydrofuran:Perchloric acid (250:740:10:1)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 245 nm[7] |
| Retention Time | Dependent on the specific method, but should be consistent |
| Tailing Factor | < 1.5 |
Signaling Pathway of Alfuzosin
Alfuzosin functions as a selective antagonist of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, which improves urine flow and alleviates the symptoms of BPH.
Caption: Mechanism of action of Alfuzosin.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound for research applications. The proposed synthetic route offers a viable method for producing this valuable internal standard. The detailed characterization workflow, employing NMR, MS, and HPLC, ensures the quality and reliability of the synthesized compound. The use of this compound as an internal standard will enable researchers to conduct more accurate and precise quantitative studies of Alfuzosin in various biological matrices, ultimately contributing to a better understanding of its pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alfuzosin - Wikipedia [en.wikipedia.org]
- 4. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 5. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 6. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. tojqi.net [tojqi.net]
Understanding the Isotopic Purity of Alfuzosin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Alfuzosin-d6, a deuterated analog of the alpha-1 adrenergic antagonist Alfuzosin. Utilized as an internal standard in pharmacokinetic and metabolic studies, the precise characterization of its isotopic composition is paramount for accurate bioanalytical quantification. This document outlines the rationale for the specific deuteration pattern, presents methodologies for its isotopic purity assessment, and offers a framework for data interpretation.
Rationale for Deuteration at the Methoxy (B1213986) Groups
Alfuzosin undergoes extensive hepatic metabolism, primarily through three pathways: oxidation, O-demethylation, and N-dealkylation, with the cytochrome P450 enzyme CYP3A4 playing a principal role. The deuteration of the two methoxy groups in this compound, to yield N-(3-((4-Amino-6,7-bis(methoxy-d3)quinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide, is a strategic chemical modification. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This "kinetic isotope effect" can significantly slow down the O-demethylation process, one of the key metabolic routes for Alfuzosin.
By retarding its metabolism, this compound serves as a more stable internal standard, ensuring that its concentration remains consistent during sample preparation and analysis, thereby leading to more accurate quantification of the parent drug, Alfuzosin.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a critical parameter, defining the percentage of the molecules that contain the desired number of deuterium (B1214612) atoms. It is typically assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As specific batch data is proprietary, the following table presents a typical, illustrative isotopic distribution for a batch of this compound.
| Isotopologue | Description | Theoretical Mass (Da) | Relative Abundance (%) |
| d6 | Fully deuterated Alfuzosin | 395.24 | > 98% |
| d5 | Alfuzosin with five deuterium atoms | 394.23 | < 2% |
| d4 | Alfuzosin with four deuterium atoms | 393.22 | < 0.5% |
| d3 | Alfuzosin with three deuterium atoms | 392.22 | < 0.1% |
| d2 | Alfuzosin with two deuterium atoms | 391.21 | < 0.05% |
| d1 | Alfuzosin with one deuterium atom | 390.21 | < 0.01% |
| d0 | Unlabeled Alfuzosin | 389.20 | < 0.01% |
Note: The data presented in this table is for illustrative purposes and does not represent a specific batch of this compound.
Experimental Protocols for Isotopic Purity Determination
A comprehensive assessment of isotopic purity involves a multi-pronged analytical approach.
Mass Spectrometry (MS)
High-resolution mass spectrometry is the primary technique for determining the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all potential isotopologues (d0 to d6).
-
Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding mass peak. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the location of deuterium labeling and assessing the degree of deuteration at specific sites.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The absence or significant reduction of the proton signals corresponding to the methoxy groups confirms the location of the deuterium labels. The residual proton signals in these regions can be integrated and compared to the integration of a non-deuterated proton signal in the molecule to provide a semi-quantitative measure of isotopic enrichment at those sites.
Visualizing Key Processes
To better understand the context and methodology, the following diagrams illustrate the metabolic pathway of Alfuzosin and a general workflow for determining the isotopic purity of this compound.
Caption: Metabolic pathways of Alfuzosin mediated by CYP3A4.
Sourcing High-Purity Alfuzosin-d6 for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on sourcing high-purity Alfuzosin-d6 for laboratory use. It includes a comparative table of suppliers, detailed experimental protocols where this compound is utilized as an internal standard, and a diagram of the Alfuzosin signaling pathway to provide context for its mechanism of action.
High-Purity this compound Supplier Overview
For researchers requiring high-purity, deuterated Alfuzosin for applications such as pharmacokinetic studies or as an internal standard in mass spectrometry-based assays, several reputable suppliers are available. The choice of supplier may depend on factors such as required purity, available stock, and documentation provided.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| MedChemExpress | This compound | 1006717-31-2 | C19H21D6N5O4 | >98% | Offered as a stable isotope-labeled internal standard for quantitative analysis.[1] |
| Molsyns Research | Alfuzosin D6 Hydrochloride | 1006717-24-3 | C19H21D6N5O4 · HCl | Custom Synthesis | Available as the hydrochloride salt.[2] |
| SynZeal | Alfuzosin D6 Hydrochloride | 1006717-24-3 | C19H21D6N5O4 · HCl | Synthesis on demand | Supplied with a detailed Certificate of Analysis (COA) and analytical data.[3] |
Experimental Protocols: Quantification of Alfuzosin in Biological Matrices
This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its similar chemical properties to the unlabeled analyte, Alfuzosin, and its distinct mass.
Objective
To determine the concentration of Alfuzosin in plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents
-
Alfuzosin reference standard
-
This compound (from a reputable supplier)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 233.1
-
This compound: m/z 396.2 → 239.1
-
Alfuzosin Mechanism of Action
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are located on the smooth muscle of the prostate, bladder neck, and urethra.[4] By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, which improves urine flow and reduces the symptoms of benign prostatic hyperplasia (BPH).[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy high quality Alfuzosin D6 Hydrochloride with CAS No - 1006717-24-3 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Alfuzosin D6 Hydrochloride [molsyns.com]
- 3. Alfuzosin Impurities | SynZeal [synzeal.com]
- 4. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Alfuzosin-d6 certificate of analysis and product specifications.
An In-depth Technical Guide to the Certificate of Analysis and Product Specifications of Alfuzosin-d6
Disclaimer: Publicly available, complete Certificates of Analysis (CoA) for specific lots of this compound are not consistently provided by suppliers. This guide, therefore, serves as a comprehensive technical overview based on typical industry practices for deuterated reference standards. The data presented is representative and compiled from product specifications and established analytical methodologies for Alfuzosin (B1207546) and its isotopologues.
This compound Product Specifications
This compound is the deuterium-labeled version of Alfuzosin, an α1-adrenoceptor antagonist. It is primarily used as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry, to ensure accuracy and precision.[1][2] The deuterium (B1214612) labeling is strategically placed on the methoxy (B1213986) groups, which are less susceptible to back-exchange.
The general product specifications provided by various suppliers are summarized below.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | SL 77499-d6, this compound Hydrochloride |
| Chemical Name | N-(3-((4-Amino-6,7-bis(methoxy-d3)quinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide |
| CAS Number | 1006717-31-2 (Free Base), 1006717-24-3 (HCl Salt)[3][4] |
| Molecular Formula | C₁₉H₂₁D₆N₅O₄ |
| Molecular Weight | 395.49 g/mol [1] |
| Appearance | White to Off-White Solid |
| Storage | Store at room temperature, as recommended in the Certificate of Analysis.[1][2] |
Representative Certificate of Analysis
A Certificate of Analysis for a high-purity deuterated standard like this compound provides critical data on its identity, purity, and isotopic enrichment. Below is a table representing a typical CoA, with plausible results.
| Test | Specification | Representative Result | Method Reference |
| Identity by ¹H NMR | Conforms to structure | Conforms | Internal Protocol |
| Identity by Mass Spectrometry | Conforms to mass | Conforms | Internal Protocol |
| Chemical Purity by HPLC | ≥ 98.0% (AUC) | 99.5% | Based on USP/EP |
| Isotopic Purity by Mass Spec | ≥ 99% Deuterium Incorporation | 99.6% | Internal Protocol |
| Deuterium Enrichment | ≥ 98 atom % D | 98.9 atom % D | Mass Spectrometry |
| Residual Solvents | Meets USP <467> Requirements | Conforms | USP <467> / GC-HS |
| Assay (by HPLC, as is) | 98.0% - 102.0% | 99.2% | Based on USP/EP |
Experimental Protocols
The following sections detail the methodologies for the key analytical tests cited in the representative Certificate of Analysis.
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.
-
Sample Preparation: A small amount of the this compound standard is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).[5][6]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
-
Methodology: A one-dimensional ¹H NMR spectrum is acquired. The resulting spectrum is compared to the known spectrum of unlabeled Alfuzosin. Key indicators for this compound are the significant reduction or complete absence of the proton signals corresponding to the two methoxy groups (-OCH₃) which have been replaced by -OCD₃ groups. The chemical shifts and splitting patterns of the remaining protons on the quinazoline (B50416) ring, propyl chain, and tetrahydrofuran (B95107) ring must match the expected structure. For highly deuterated compounds, Deuterium NMR (²H NMR) can be used as an alternative technique for structure verification and enrichment determination.[1]
Identity and Isotopic Purity by Mass Spectrometry
Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.[7][8][9]
-
Sample Preparation: The sample is dissolved in an appropriate solvent mixture (e.g., acetonitrile (B52724) and water) and introduced into the mass spectrometer, typically via a Liquid Chromatography (LC) system.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Methodology for Identity: The analysis is performed in positive ion mode (ESI+). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. For this compound (C₁₉H₂₁D₆N₅O₄), the expected monoisotopic mass is approximately 395.24, so the [M+H]⁺ ion should be observed around m/z 396.25.
-
Methodology for Isotopic Purity: By examining the mass distribution of the molecular ion cluster, the degree of deuterium incorporation can be determined. The spectrum will show a distribution of isotopologues (d0, d1, d2, d3, d4, d5, d6). Isotopic purity is calculated as the percentage of the desired d6 isotopologue relative to all other isotopologues. The overall deuterium enrichment is calculated by considering the weighted average of the deuterium content across all detected isotopologues.
Chemical Purity and Assay by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the chemical purity and assay of the compound by separating it from any impurities.[3][10][11]
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent like acetonitrile.[10][13] A common mobile phase composition could be Acetonitrile:Water:Tetrahydrofuran:Perchloric acid (250:740:10:1).[11]
-
Detection Wavelength: 245 nm or 254 nm, where Alfuzosin has strong absorbance.[10][12]
-
Temperature: Ambient (e.g., 25 °C).[11]
-
-
Methodology for Purity: The sample is injected, and the chromatogram is recorded. Purity is typically determined by the area percent method, where the area of the main this compound peak is expressed as a percentage of the total area of all observed peaks.
-
Methodology for Assay: The concentration of the this compound solution is accurately determined by comparing its peak area to that of a certified reference standard of known concentration.
Visualizations
Quality Control and Certification Workflow
The following diagram illustrates the typical workflow from the synthesis of a deuterated standard to the final issuance of its Certificate of Analysis.
Caption: QC workflow for deuterated standard certification.
Relationship Between Specifications and Analytical Tests
This diagram shows the logical connection between the quality attributes defined in the product specifications and the analytical tests performed to verify them.
Caption: Logic map of CoA tests to product specifications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tojqi.net [tojqi.net]
- 4. Alfuzosin Impurities | SynZeal [synzeal.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. labinsights.nl [labinsights.nl]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
Technical Guide: Basic Handling and Storage of Alfuzosin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling, storage, and safety guidelines for Alfuzosin-d6. It also includes a summary of its use as an internal standard in analytical methodologies and the fundamental signaling pathway of its non-deuterated counterpart, Alfuzosin.
Introduction
This compound is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist. Alfuzosin is primarily used in the treatment of benign prostatic hyperplasia (BPH)[1]. The deuterated form, this compound, serves as a crucial internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Alfuzosin in biological matrices[1]. Its structural similarity and mass difference make it an ideal tool for correcting variations during sample preparation and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated form, Alfuzosin, is presented below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | This compound | Alfuzosin |
| Molecular Formula | C₁₉H₂₁D₆N₅O₄ | C₁₉H₂₇N₅O₄ |
| Molecular Weight | 395.49 g/mol [1] | 389.45 g/mol [1] |
| CAS Number | 1006717-31-2 (free base)[1] | 81403-80-7 |
| Appearance | Solid (assumed, based on Alfuzosin) | White to off-white crystalline powder[2] |
| Melting Point | Not explicitly available for d6 form | Approximately 240 °C (for Alfuzosin HCl)[2] |
| Solubility | Not explicitly available for d6 form | Soluble in water (as hydrochloride salt)[3] |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. The following guidelines are based on information for Alfuzosin and its hydrochloride salt, and should be considered best practices for the deuterated analog.
| Condition | Recommendation |
| Solid Form | Store at room temperature.[1] Some suppliers recommend storage at 4°C for the hydrochloride salt. |
| In Solution | For long-term storage, it is recommended to store solutions at -20°C or -80°C. Stability in solution can vary depending on the solvent and concentration. |
| Light Sensitivity | Protect from light. |
| Moisture | Store in a dry place. Alfuzosin hydrochloride is slightly hygroscopic. |
Safety and Handling
As with any chemical compound, appropriate safety precautions must be observed when handling this compound. The following recommendations are derived from safety data sheets for Alfuzosin hydrochloride.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear laboratory coat or other protective clothing.
-
Wear safety glasses with side-shields or goggles.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
-
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water.
-
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard (IS) for the quantification of Alfuzosin in biological samples by LC-MS/MS. Below is a generalized workflow and a representative experimental protocol.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Caption: Bioanalytical workflow using this compound as an internal standard.
Detailed Methodology: Preparation of Standard Solutions and Sample Treatment
This protocol is a composite based on typical procedures for the analysis of small molecules in plasma.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile (B52724):water) to achieve the desired concentration.
-
Alfuzosin Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Alfuzosin into the same biological matrix as the samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard), add 20 µL of the this compound working solution (IS).
-
Vortex briefly.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions (Representative):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Alfuzosin and this compound.
Mechanism of Action: α1-Adrenergic Receptor Signaling
Alfuzosin acts as a selective antagonist of α1-adrenergic receptors, which are G protein-coupled receptors. The blockade of these receptors in the smooth muscle of the prostate and bladder neck leads to muscle relaxation and improved urinary flow[4][5]. The general signaling pathway initiated by the activation of α1-adrenergic receptors is depicted below. Alfuzosin, as an antagonist, blocks this pathway.
Caption: Simplified α1-adrenergic receptor signaling pathway blocked by Alfuzosin.
This guide is intended for research purposes only and should not be used for clinical applications. Always refer to the specific product information and safety data sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alfuzosin Hydrochloride | C19H28ClN5O4 | CID 71764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Introduction to the use of deuterated standards in mass spectrometry.
An In-depth Technical Guide to the Use of Deuterated Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the landscape of mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is a critical component of a robust assay.[1] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" for their ability to minimize variability and enhance data accuracy, especially in complex matrices like biological fluids.[2][3][4]
This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards in mass spectrometry.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS), a powerful analytical method for accurately quantifying a compound in a sample.[4][5] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H or D).[5][6] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3][5]
The process involves adding a known amount of the deuterated internal standard to the sample at the earliest possible stage.[1][4] This "spiked" sample is then processed through extraction, cleanup, and analysis.[4] Because the deuterated standard and the analyte behave almost identically during these steps, any procedural variations—such as sample loss during extraction, inconsistencies in derivatization, or fluctuations in instrument response—will affect both compounds equally.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[2][5] This normalization leads to a significant improvement in accuracy and precision.[2]
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons.[4] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, such as structural analogs.[3][7]
-
Correction for Matrix Effects : Matrix effects, caused by co-eluting endogenous components in a sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results.[7] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects at the same time, providing the most accurate correction.[4][6][7]
-
Compensation for Sample Preparation Variability : Losses can occur at any stage of sample preparation, from extraction to reconstitution. A deuterated standard, added at the beginning, experiences the same losses as the analyte, ensuring the ratio remains constant and the final calculated concentration is accurate.[2][8]
-
Improved Precision and Accuracy : By correcting for multiple sources of variability, deuterated standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of quantitative methods.[9][10]
-
Regulatory Acceptance : Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly favor the use of stable isotope-labeled internal standards in bioanalytical method validation.[7][11]
Practical Considerations for Implementation
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:[5]
-
Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical.[5] The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] Isotopic enrichment should ideally be ≥98%.[5]
-
Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[5] Exchange can compromise the integrity of the analysis by reducing the mass difference.[5]
-
Degree of Deuteration : The standard should have a sufficient mass increase to show a signal outside the natural isotopic distribution of the analyte.[10] A mass difference of +3 Da or more is generally recommended to avoid isotopic crosstalk.
-
Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[5][10] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the chromatographic isotope effect.[6][12] This should be verified during method development.[5]
Experimental Protocols
The following sections provide detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.[3]
Preparation of Stock and Working Solutions
A generalized procedure for preparing solutions for a calibration curve and samples is as follows:[5][6]
-
Stock Solutions (e.g., 1 mg/mL) : Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.[5]
-
Working Standard Solutions : Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution. These solutions will be used to construct the calibration curve.[5]
-
Internal Standard (IS) Spiking Solution : Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.[5]
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This protocol is a rapid and straightforward method for removing the majority of proteins from a biological fluid sample.[3]
-
Aliquoting : To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a small, precise volume (e.g., 10 µL) of the IS spiking solution.[3][5]
-
Vortex : Briefly vortex the tube to ensure the IS is thoroughly mixed with the sample.[3]
-
Precipitation : Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) (often containing 0.1% formic acid), to each tube to precipitate the proteins.[3][6]
-
Vortex : Vortex the mixture vigorously for at least 1 minute.[3][6]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][3]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean autosampler vial, avoiding the protein pellet.[1][3] The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to protein precipitation.[1][3]
-
Sample Pre-treatment : Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[3]
-
Cartridge Conditioning : Condition an appropriate SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[1][3]
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[1]
-
Elution : Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid) into a clean collection tube.[1]
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen.[1] Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase starting condition.[1] The sample is now ready for analysis.
Quantitative Performance Data
The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.[6] The tables below summarize typical performance data, highlighting these advantages.
Table 1: Comparison of Precision and Accuracy for a Drug in Human Plasma (This table represents typical data illustrating the performance difference.)
| Internal Standard Type | QC Level | N | Calculated Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| Deuterated IS | Low (5 ng/mL) | 6 | 5.08 | +1.6% | 3.1% |
| Mid (50 ng/mL) | 6 | 49.7 | -0.6% | 2.5% | |
| High (400 ng/mL) | 6 | 403.2 | +0.8% | 1.9% | |
| Structural Analog IS | Low (5 ng/mL) | 6 | 5.65 | +13.0% | 11.5% |
| Mid (50 ng/mL) | 6 | 53.8 | +7.6% | 9.8% | |
| High (400 ng/mL) | 6 | 385.1 | -3.7% | 8.2% |
%RE: Percent Relative Error, %CV: Percent Coefficient of Variation
Table 2: Comparison of Matrix Effect (This table illustrates how effectively a deuterated IS can correct for ion suppression.)
| Internal Standard Type | Lot | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor |
| Deuterated IS | Lot 1 | 85,000 | 90,000 | 0.944 | 0.99 |
| Lot 2 | 72,000 | 76,000 | 0.947 | 1.01 | |
| Lot 3 | 98,000 | 105,000 | 0.933 | 0.98 | |
| Structural Analog IS | Lot 1 | 86,000 | 150,000 | 0.573 | 0.85 |
| Lot 2 | 71,000 | 145,000 | 0.490 | 0.72 | |
| Lot 3 | 99,000 | 152,000 | 0.651 | 0.96 |
Matrix Factor is calculated as the peak response ratio in the presence of matrix versus the peak response ratio in a clean solution. A value close to 1 indicates minimal matrix effect.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to perfectly mimic the behavior of the analyte throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations.[2][4] This leads to a significant improvement in data quality, which is paramount in regulated environments such as drug development and clinical research.[4][11] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. osti.gov [osti.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Alfuzosin-d6: A Technical Safety and Handling Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for Alfuzosin-d6, a deuterated analog of Alfuzosin. The data herein is primarily based on the safety information for Alfuzosin Hydrochloride, which is considered a suitable surrogate for its deuterated form due to their chemical and biological similarities. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.
Hazard Identification and Classification
Alfuzosin is classified as harmful if swallowed.[1][2] It can also cause damage to the cardiovascular system.[3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Specific Target Organ Toxicity, Single Exposure | 1 | Causes damage to organs (cardiovascular system).[3] |
Hazard Pictogram:
Toxicological Data
The primary route of acute toxicity is ingestion.
Table 2: Acute Toxicity Data for Alfuzosin Hydrochloride
| Route of Administration | Species | LD50 |
| Intravenous | Mouse | 235 mg/kg[1] |
| Intravenous | Rat | 146 mg/kg[1] |
Experimental Protocol: Acute Intravenous Toxicity Study (General Methodology)
Acute toxicity studies, such as those for determining the LD50 values cited, are generally conducted in accordance with established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). A typical protocol involves the following steps:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are selected and acclimatized to the laboratory environment.
-
Dose Preparation: The test substance, Alfuzosin Hydrochloride, is dissolved or suspended in a suitable vehicle (e.g., sterile saline). A range of dose levels are prepared.
-
Administration: The substance is administered as a single intravenous injection to different groups of animals. A control group receives only the vehicle.
-
Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.
-
Data Analysis: The mortality data is statistically analyzed to determine the LD50, the dose at which 50% of the animals are expected to die.
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any target organs of toxicity.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Use in a well-ventilated area.[5]
Storage:
-
Store in a cool, dry place in a tightly closed receptacle.[1][4]
-
Store locked up.[3]
-
Keep away from heat and direct sunlight.[4]
-
Store away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound, particularly in powder form.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specification |
| Respiratory | Respirator or dust mask | NIOSH approved.[4] |
| Hands | Protective gloves | Impermeable and resistant to the product.[5] |
| Eyes | Safety goggles | With side-shields.[5] |
| Skin and Body | Impervious clothing | To prevent skin contact.[5] |
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Inhalation | Move the person to fresh air. Consult a doctor in case of complaints.[1][2] |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. Get medical attention if irritation persists.[1][3] |
| Eye Contact | Rinse opened eye for several minutes under running water. Get medical attention if irritation develops and persists.[1][2][3] |
First Aid Response Workflow
Caption: First aid response workflow for this compound exposure.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[4][5] Keep unnecessary personnel away.[4]
-
Environmental Precautions: Do not allow the substance to enter sewers, surface water, or ground water.[1][2]
-
Methods for Cleaning Up: For powdered material, use a vacuum cleaner or moisten the dust with water before collecting it with a shovel or broom.[4] Collect the material in a sealed container for disposal.[4]
Spill Response Procedure
Caption: Spill response procedure for this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use fire extinguishing methods suitable for the surrounding conditions, such as water spray, CO2, dry chemical, or alcohol-resistant foam.[1][4]
-
Special Hazards: Formation of toxic gases is possible during heating or in case of fire.[1] Emits toxic fumes under fire conditions.[3][4]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing in case of fire.[1][4]
Physical and Chemical Properties
Table 5: Physical and Chemical Properties of Alfuzosin Hydrochloride
| Property | Value |
| CAS Number | 81403-68-1[1][2] |
| Molecular Formula | C19H28ClN5O4[5] |
| Molecular Weight | 425.91 g/mol [5] |
| Appearance | Solid |
| Protein Binding | 82% to 90%[4] |
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions of use.[3]
-
Chemical Stability: The material is stable under normal conditions.[3]
-
Conditions to Avoid: Heat.[1]
-
Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][3]
This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.
References
The Pivotal Role of Alfuzosin-d6 in Modern Pharmacokinetic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding field of pharmacokinetic (PK) research, the accuracy of analytical data is paramount. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a complex narrative that scientists must decipher with the utmost confidence. A key technology that has revolutionized this field is the use of stable isotope-labeled internal standards in conjunction with mass spectrometry. This guide delves into the specific and critical role of Alfuzosin-d6, a deuterated analog of the benign prostatic hyperplasia drug Alfuzosin, in pharmacokinetic studies. By incorporating a stable isotope label, this compound serves as an ideal internal standard, enabling researchers to achieve unparalleled accuracy and precision in the quantification of Alfuzosin in biological matrices. This document will explore the core principles of its application, present relevant pharmacokinetic data, detail experimental methodologies, and provide visual representations of key processes to offer a comprehensive resource for professionals in drug development.
The Core Principle: Why this compound is an Ideal Internal Standard
The fundamental advantage of using a stable isotope-labeled compound like this compound as an internal standard lies in its near-identical physicochemical properties to the unlabeled drug, Alfuzosin. During sample preparation and analysis, any loss of the analyte due to extraction inefficiency, matrix effects, or instrument variability will be mirrored by a proportional loss of the deuterated internal standard. Because this compound is chemically identical to Alfuzosin, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native drug by the mass spectrometer. This co-analysis corrects for variations in the analytical process, leading to highly reliable and reproducible quantification.
Quantitative Pharmacokinetic Data of Alfuzosin
The following tables summarize key pharmacokinetic parameters of Alfuzosin from studies in healthy adult subjects. While these studies may not have specifically used this compound, they provide essential baseline data for the parent drug. The use of a deuterated internal standard like this compound is critical for obtaining such precise measurements.
Table 1: Single-Dose Pharmacokinetic Parameters of Alfuzosin (10 mg Extended-Release Tablet) under Fed Conditions
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 13.6 | 5.6 |
| Tmax (hr) | 8 | - |
| AUC0-24 (ng·h/mL) | 194 | 75 |
| t1/2 (hr) | 10 | - |
Data compiled from publicly available Alfuzosin prescribing information.
Table 2: Bioequivalence Study of Two 10 mg Extended-Release Alfuzosin Formulations under Fed Conditions
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (ng/mL) | 12.2 ± 3.4 | 13.4 ± 4.1 |
| Tmax (hr) | 7.0 (median) | 6.1 (median) |
| AUC0-t (ng·h/mL) | 185.3 ± 62.5 | 178.9 ± 55.7 |
| AUC0-∞ (ng·h/mL) | 204.5 ± 70.1 | 199.8 ± 63.2 |
| t1/2 (hr) | 9.8 ± 2.3 | 9.5 ± 2.1 |
Data synthesized from a comparative bioequivalence study.
Experimental Protocols
While a specific published protocol detailing the use of this compound was not identified in the public domain, the following represents a comprehensive and typical experimental protocol for the quantification of Alfuzosin in human plasma using a deuterated internal standard and LC-MS/MS. This protocol is synthesized from established bioanalytical methods for Alfuzosin and general best practices for the use of stable isotope-labeled internal standards.
Protocol: Quantification of Alfuzosin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To validate a sensitive and selective method for the determination of Alfuzosin in human plasma for the purpose of pharmacokinetic studies.
2. Materials and Reagents:
-
Alfuzosin reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions: Prepare primary stock solutions of Alfuzosin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Alfuzosin stock solution with a 50:50 methanol:water mixture to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Alfuzosin working standard solutions.
5. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Alfuzosin Transition: m/z 390.2 → 235.1 (example)
-
This compound Transition: m/z 396.2 → 241.1 (example, assuming d6 on a specific moiety)
-
7. Data Analysis:
-
Quantify Alfuzosin in plasma samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Alfuzosin in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
Alfuzosin Metabolic Pathway
Caption: Metabolic pathways of Alfuzosin, primarily mediated by the CYP3A4 enzyme.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is a powerful tool in the arsenal (B13267) of the modern pharmacokineticist. Its ability to mimic the behavior of the parent drug, Alfuzosin, throughout the analytical process provides a robust method for correcting variability and ensuring the highest quality data. This technical guide has provided an overview of the core principles, relevant pharmacokinetic data, a representative experimental protocol, and visual aids to underscore the indispensable role of deuterated standards in drug development. For researchers and scientists dedicated to advancing pharmaceutical sciences, the application of stable isotope-labeled standards like this compound is not just a best practice but a necessity for generating the reliable data that underpins successful drug development programs.
Methodological & Application
Application Notes and Protocols: Quantification of Alfuzosin by LC-MS/MS using a Deuterated Internal Standard
Abstract
This document provides a comprehensive guide for the quantitative analysis of Alfuzosin (B1207546) in biological matrices, specifically human plasma, utilizing a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs Alfuzosin-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described methodology encompasses detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. This application note is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1][2] Accurate quantification of Alfuzosin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation and matrix effects. This document outlines a complete and robust method for the determination of Alfuzosin in human plasma.
Experimental Workflow
The overall experimental workflow for the quantification of Alfuzosin is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)[5][6]
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Alfuzosin hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.
-
Alfuzosin Working Standards: Prepare a series of working standards by serially diluting the Alfuzosin stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into plasma to create the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up in this assay.[7]
-
Pipette 100 µL of plasma sample (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.4) and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., Waters Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm)[9]
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B (re-equilibration)
-
Mass Spectrometry Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): 8 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Alfuzosin | 390.2 | 235.1 | 150 | 35 | 80 |
| This compound | 396.2 | 235.1 | 150 | 35 | 80 |
Method Validation and Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity and Range
The linearity of the method was assessed by preparing calibration curves in plasma over a specified concentration range.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Alfuzosin | 0.1 - 50 | > 0.995 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 5 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 40 | < 8 | 98 - 102 | < 8 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery of Alfuzosin and the matrix effect were assessed to ensure the sample preparation process is efficient and that co-eluting matrix components do not interfere with ionization.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95 | 90 - 110 |
| High | 40 | 88 - 98 | 92 - 108 |
Signaling Pathway and Logical Relationships
The logical relationship between the analyte, internal standard, and the detection method is illustrated below. This diagram explains how the use of a stable isotope-labeled internal standard corrects for variability.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of Alfuzosin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocols and validation data presented serve as a comprehensive guide for implementation in a bioanalytical laboratory.
References
- 1. Alfuzosin: a review of the therapeutic use of the prolonged-release formulation given once daily in the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of alfuzosin and tadalafil exerts an additive relaxant effect on human detrusor and prostatic tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. organomation.com [organomation.com]
- 9. tojqi.net [tojqi.net]
Protocol for the Quantification of Alfuzosin in Plasma using Alfuzosin-d6 as an Internal Standard by LC-MS/MS
Application Note
Introduction
Alfuzosin (B1207546) is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of alfuzosin in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alfuzosin in plasma samples, employing Alfuzosin-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[1]
The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Analytical Method
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of alfuzosin in human plasma. The method utilizes this compound as an internal standard to ensure accuracy and precision.
Materials and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Stock and Working Solutions
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of alfuzosin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the alfuzosin stock solution with a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a mixture of acetonitrile and water (50:50, v/v).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.51 | 90 | 10 |
| 5.00 | 90 | 10 |
Mass Spectrometry
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| Alfuzosin | 390.2 | 235.1 | 80 | 35 | 12 |
| This compound | 396.2 | 235.1 | 80 | 38 | 12 |
Note: The MRM transition for this compound is proposed based on the stable isotope labeling. The precursor ion is shifted by +6 Da due to the six deuterium (B1214612) atoms. The fragmentation is expected to result in the same major product ion as the unlabeled alfuzosin. These parameters may require optimization on the specific instrument used.
Method Validation Data
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | Typically 0.1 - 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the alfuzosin working solution into drug-free human plasma. A typical concentration range is 0.1, 0.2, 0.5, 1, 2.5, 5, 10, 25, and 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 4, and 40 ng/mL) in drug-free human plasma.
Sample Analysis Workflow
Figure 1. Workflow for the analysis of alfuzosin in plasma.
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of this protocol, ensuring the reliability of the quantitative data. The logical relationship for quantification is based on the principle that the analyte and the internal standard behave similarly during the analytical process.
Figure 2. Logical relationship for quantification.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of alfuzosin in plasma using this compound as an internal standard. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a deuterated internal standard is highly recommended to achieve the highest level of accuracy and precision in bioanalytical studies.
References
Application of Alfuzosin-d6 in bioequivalence studies of Alfuzosin.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin (B1207546) is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia (BPH). To ensure the therapeutic equivalence of generic formulations of alfuzosin, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Alfuzosin-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise results.
This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of alfuzosin formulations.
Rationale for Using this compound as an Internal Standard
A stable isotope-labeled internal standard is the ideal choice for LC-MS/MS-based bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to alfuzosin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution with Analyte: Due to its similar properties, this compound co-elutes with alfuzosin from the liquid chromatography column. This is crucial for compensating for matrix effects, as both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same point in time.
-
Mass Differentiation: this compound is distinguishable from alfuzosin by the mass spectrometer due to the mass difference introduced by the deuterium (B1214612) atoms. This allows for simultaneous but independent detection and quantification.
-
Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any losses during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which effectively normalizes for these variations and improves the accuracy and precision of the measurement.
Experimental Protocols
Bioanalytical Method: Quantification of Alfuzosin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of alfuzosin in human plasma.
1. Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Stock and Working Solutions
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of alfuzosin reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation Method)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
A highly sensitive and rapid liquid chromatography-tandem mass spectrometry method is essential for the determination of alfuzosin in plasma[1].
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 235.1 (Quantifier), m/z 390.2 → 164.1 (Qualifier)
-
This compound: m/z 396.2 → 241.1 (Quantifier)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of alfuzosin and this compound in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 0.1 to 50 ng/mL) with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in neat solution. The use of a deuterated internal standard should minimize matrix effects.
-
Recovery: The extraction efficiency of alfuzosin from the plasma matrix.
-
Stability: Stability of alfuzosin in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Bioequivalence Study Design
A typical bioequivalence study for alfuzosin extended-release tablets is a randomized, single-dose, two-way crossover study conducted in healthy adult subjects under both fasting and fed conditions[2][3].
1. Study Population
-
Healthy male and/or non-pregnant, non-lactating female volunteers.
-
Age, weight, and BMI within a specified range.
-
Informed consent obtained from all subjects.
2. Study Design
-
Design: Randomized, open-label, two-period, two-sequence, single-dose crossover design.
-
Treatments:
-
Test Product: Generic alfuzosin extended-release tablet.
-
Reference Product: Innovator alfuzosin extended-release tablet.
-
-
Washout Period: A sufficient washout period (e.g., 7-14 days) between the two treatment periods to ensure complete elimination of the drug from the previous period.
3. Dosing and Blood Sampling
-
Fasting Study: Subjects fast overnight for at least 10 hours before dosing and for a specified period after dosing.
-
Fed Study: Subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before dosing.
-
Dosing: A single oral dose of the test or reference product with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected at predefined time points before dosing (0 hr) and up to 48-72 hours post-dose.
4. Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated for both the test and reference products from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t1/2: Elimination half-life.
5. Statistical Analysis
-
The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are log-transformed.
-
An analysis of variance (ANOVA) is performed on the log-transformed data.
-
The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are calculated.
-
Bioequivalence Criteria: The 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters for Alfuzosin and this compound
| Parameter | Alfuzosin | This compound (Internal Standard) |
| Precursor Ion (m/z) | 390.2 | 396.2 |
| Product Ion (m/z) | 235.1 (Quantifier) | 241.1 |
| 164.1 (Qualifier) | ||
| Declustering Potential (V) | 80 | 80 |
| Collision Energy (eV) | 35 | 35 |
| Retention Time (min) | ~2.1 | ~2.1 |
Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of Alfuzosin 10 mg Extended-Release Tablets (N=33)[4]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 13.5 ± 4.2 | 12.3 ± 3.8 |
| AUC0-t (ng·h/mL) | 195.6 ± 68.7 | 175.8 ± 59.3 |
| AUC0-∞ (ng·h/mL) | 208.9 ± 73.5 | 188.4 ± 64.1 |
| Tmax (h) | 6.8 ± 1.9 | 7.1 ± 2.3 |
| t1/2 (h) | 9.8 ± 2.5 | 10.1 ± 2.8 |
Table 3: Statistical Analysis of a Bioequivalence Study of Alfuzosin 10 mg Extended-Release Tablets[4]
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 110.7 | 98.0% - 124.9% | Bioequivalent |
| AUC0-t | 112.0 | 101.9% - 123.1% | Bioequivalent |
| AUC0-∞ | 111.9 | 101.8% - 123.1% | Bioequivalent |
Mandatory Visualization
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. pharmadesk.com [pharmadesk.com]
Application Notes and Protocols for Alfuzosin Analysis using a Deuterated Internal Standard
These application notes provide detailed protocols for the sample preparation of alfuzosin (B1207546) in human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Alfuzosin-d3, is highly recommended for bioanalytical methods to compensate for matrix effects and variations in extraction efficiency and instrument response.
Introduction
Alfuzosin is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia. Accurate and precise quantification of alfuzosin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The following protocols describe three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), adapted for the use of a deuterated internal standard.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery, precision, and matrix effects of the analytical method. The following table summarizes typical performance data for different extraction methods for alfuzosin. It is important to note that the use of a stable isotope-labeled internal standard, such as a deuterated analog, is the most effective way to correct for variability in recovery and matrix effects.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte | Alfuzosin | Alfuzosin | Alfuzosin |
| Internal Standard | Alfuzosin-d3 (recommended) | Alfuzosin-d3 (recommended) / Prazosin / Atenolol | Alfuzosin-d3 (recommended) |
| Recovery | > 85% (expected) | 71.8% - 98%[1][2] | > 90% (expected) |
| Matrix Effect | Minimized | Present, compensated by IS | Significant, compensated by IS |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~0.3 ng/mL[3][4] | ~0.5 ng/mL |
| Linearity Range | 0.1 - 50 ng/mL | 0.3 - 40 ng/mL[3][4] | 0.5 - 100 ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity.
Materials:
-
Mixed-mode Cation Exchange SPE cartridges
-
Human plasma samples
-
Alfuzosin and Alfuzosin-d3 stock solutions
-
Formic acid
-
Water (HPLC-grade)
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of Alfuzosin-d3 internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.
Materials:
-
Human plasma samples
-
Alfuzosin and Alfuzosin-d3 stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide solution (0.1 M)
-
Water (HPLC-grade)
-
Centrifuge tubes
Protocol:
-
Sample Preparation:
-
To 200 µL of plasma sample in a centrifuge tube, add 20 µL of Alfuzosin-d3 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide solution to basify the sample.
-
-
Extraction:
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol
PPT is the simplest and fastest sample preparation method, suitable for high-throughput analysis. However, it is the least clean method, and matrix effects can be more pronounced.
Materials:
-
Human plasma samples
-
Alfuzosin and Alfuzosin-d3 stock solutions
-
Acetonitrile (ACN) with 0.1% formic acid
-
Centrifuge tubes or 96-well plates
Protocol:
-
Sample and IS Addition:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Alfuzosin-d3 internal standard working solution.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
Directly inject an aliquot of the supernatant for LC-MS/MS analysis. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to increase concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Alfuzosin-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Alfuzosin-d6 in a research setting using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Alfuzosin, is commonly used as an internal standard in pharmacokinetic and drug metabolism studies. This protocol provides optimized Multiple Reaction Monitoring (MRM) transitions and mass spectrometry parameters, along with a comprehensive experimental workflow, to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. Accurate quantification of Alfuzosin and its metabolites is crucial in clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical method. This document provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer.
Experimental
Target Analytes and Internal Standard
-
Analyte: Alfuzosin
-
Internal Standard: this compound
Sample Preparation
A liquid-liquid extraction (LLE) method is recommended for the extraction of Alfuzosin and this compound from biological matrices such as plasma.
Protocol:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions and Mass Spectrometry Parameters
The following MRM transitions and parameters have been optimized for the detection of Alfuzosin and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 235.1 | 100 | 30 | 25 |
| 390.2 | 165.1 | 100 | 30 | 40 | |
| This compound | 396.2 | 241.1 | 100 | 30 | 25 |
| 396.2 | 165.1 | 100 | 30 | 40 |
Note: The proposed product ion m/z 241.1 for this compound is based on the neutral loss of the same fragment as Alfuzosin, adjusted for the six deuterium (B1214612) atoms. The second product ion is expected to be the same as for the non-labeled compound as the deuteration is on the piperidinyl group which is lost in the primary fragmentation.
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Data Analysis
Data acquisition and processing should be performed using the instrument manufacturer's software. Quantification is achieved by calculating the peak area ratio of the analyte (Alfuzosin) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound. The described sample preparation, liquid chromatography, and mass spectrometry parameters are designed to offer high sensitivity, specificity, and reproducibility for research applications in drug development and pharmacokinetic studies. The provided workflow and parameters should serve as a valuable starting point for method development and validation in your laboratory.
High-Throughput UPLC-MS/MS Analysis of Alfuzosin in Human Plasma Using a Deuterated Internal Standard
Application Note
Abstract
This application note details a robust and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Alfuzosin in human plasma. The method utilizes Alfuzosin-d6 as a stable, isotopically labeled internal standard to ensure accuracy and precision. A streamlined protein precipitation protocol in a 96-well format, coupled with a rapid UPLC gradient, allows for a sample analysis time of under 3 minutes, making it ideal for pharmacokinetic studies and clinical trial sample analysis. This method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous demands of bioanalytical method validation guidelines.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). To support pharmacokinetic and bioequivalence studies, a rapid, sensitive, and reliable analytical method for the quantification of Alfuzosin in biological matrices is essential.[1] UPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This application note presents a complete protocol for the high-throughput analysis of Alfuzosin in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing. The described method is optimized for speed and efficiency without compromising data quality.
Experimental
Materials and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Source Temperature | 150 °C |
| MRM Transitions | Compound |
| Alfuzosin | |
| This compound |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Alfuzosin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Alfuzosin stock solution with 50:50 methanol:water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (96-Well Plate Protein Precipitation)
This protocol is designed for a 96-well plate format to maximize throughput.
-
Pre-treatment: Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well collection plate.
-
Addition of Internal Standard: Add 25 µL of the this compound working solution (100 ng/mL) to each well, except for the blank plasma samples.
-
Protein Precipitation: Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well.
-
Mixing: Mix the plate on a plate shaker for 5 minutes at 1000 rpm.
-
Filtration/Centrifugation:
-
Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilution: Add 100 µL of water to each well.
-
Sealing and Injection: Seal the plate and place it in the UPLC autosampler for analysis.
Results and Discussion
This high-throughput method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the expected quantitative performance of the assay.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Alfuzosin | 0.1 - 100 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Alfuzosin | > 85 | 90 - 110 |
The rapid UPLC gradient allows for the elution of Alfuzosin and its internal standard in under 2 minutes, with a total run time of 3 minutes per sample. The use of this compound as the internal standard effectively compensates for any variations in sample preparation and matrix effects, ensuring high accuracy and precision of the results.
Visualizations
Caption: High-throughput analytical workflow for Alfuzosin in plasma.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable solution for the high-throughput quantification of Alfuzosin in human plasma. The streamlined 96-well plate protein precipitation protocol and the fast UPLC gradient contribute to a significant reduction in sample analysis time, making this method highly suitable for large-scale bioanalytical studies. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is ready for implementation in regulated bioanalytical laboratories.
References
Application Notes & Protocols for a Validated Bioanalytical Method Incorporating Alfuzosin-d6
These application notes provide a comprehensive protocol for the quantitative determination of alfuzosin (B1207546) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with its deuterated stable isotope, alfuzosin-d6, as the internal standard (IS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, or bioequivalence studies of alfuzosin.[1][2][3][4]
Introduction
Alfuzosin is an α1-adrenergic antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[5] Accurate and reliable quantification of alfuzosin in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS-based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the method.[6] This document outlines a validated method for the analysis of alfuzosin in human plasma using this compound as the internal standard.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Caption: Workflow for the bioanalysis of alfuzosin in plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Alfuzosin Hydrochloride | Reference Standard | USP or equivalent |
| This compound | Commercially available | >98% isotopic purity |
| Human Plasma (with K2EDTA) | Commercial source | Bioanalytical grade |
| Acetonitrile | HPLC or LC-MS grade | |
| Methanol (B129727) | HPLC or LC-MS grade | |
| Methyl tert-butyl ether (MTBE) | HPLC grade | |
| Formic Acid | LC-MS grade | |
| Ammonium Acetate | Analytical grade | |
| Water | Deionized, 18 MΩ·cm |
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended.
4.1. Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Shimadzu, Waters, or equivalent |
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 70% A and 30% B. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
| Run Time | Approximately 3.0 minutes[1] |
4.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000, 5000 or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) |
| Alfuzosin | 390.2 | 235.1 | 200 |
| This compound | 396.2 | 241.1 | 200 |
Note: The exact mass transitions for this compound should be confirmed by direct infusion of the standard.
Standard Solutions and Quality Control Samples
5.1. Stock Solutions Prepare individual stock solutions of alfuzosin and this compound in methanol at a concentration of 1 mg/mL. Store at 2-8 °C.
5.2. Working Solutions Prepare serial dilutions of the alfuzosin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound (Internal Standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
5.3. Calibration Curve and Quality Control (QC) Samples Spike blank human plasma with the alfuzosin working solutions to prepare calibration standards at concentrations ranging from 0.25 to 50 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.75, 15, and 40 ng/mL) in the same manner.
Sample Preparation Protocol
The following protocol describes a liquid-liquid extraction (LLE) procedure, which is a common and effective method for extracting alfuzosin from plasma.[7][8]
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended‐Release Tablets | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Alfuzosin and Alfuzosin-d6 from Human Plasma
Authored for Researchers, Scientists, and Drug Development Professionals
This application note details a robust and reproducible liquid-liquid extraction (LLE) procedure for the simultaneous quantification of the alpha-adrenergic antagonist, Alfuzosin (B1207546), and its deuterated internal standard (IS), Alfuzosin-d6, from human plasma. This method is optimized for high recovery and is suitable for bioanalytical studies, including pharmacokinetic and bioequivalence assessments, requiring sensitive and accurate measurement of Alfuzosin.
Introduction
Alfuzosin is a quinazoline (B50416) derivative used in the treatment of benign prostatic hyperplasia. Accurate determination of its concentration in biological matrices is crucial for drug development and clinical monitoring. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and other interfering substances, resulting in a cleaner sample for chromatographic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.
This protocol describes a liquid-liquid extraction method using methyl tert-butyl ether (MTBE) as the organic solvent, which has demonstrated high extraction efficiency for Alfuzosin.
Experimental Protocols
Materials and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) solution (or other suitable base to adjust pH)
-
Deionized water
-
Methanol (B129727), HPLC grade (for reconstitution)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Alfuzosin hydrochloride and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Alfuzosin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and deionized water to create calibration curve standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and deionized water to achieve a final concentration of 100 ng/mL.
-
Liquid-Liquid Extraction Protocol
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
For calibration standards and quality control (QC) samples, spike with the appropriate Alfuzosin working standard solution. For blank samples, spike with the diluent.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add 50 µL of ammonium hydroxide solution to each tube to basify the plasma, facilitating the extraction of the basic Alfuzosin molecule into the organic solvent.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a new clean microcentrifuge tube, avoiding aspiration of the lower aqueous layer or the protein pellet at the interface.
-
-
Solvent Evaporation:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and water with a suitable modifier).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by a validated LC-MS/MS method.
-
Data Presentation
The following table summarizes the expected performance characteristics of this liquid-liquid extraction method based on available literature.
| Parameter | Alfuzosin | This compound | Reference |
| Extraction Solvent | Methyl tert-butyl ether | Methyl tert-butyl ether | [1] |
| Mean Absolute Recovery | 71.8% | Not explicitly stated, but expected to be similar to Alfuzosin | [1] |
| Alternative Method Mean Recovery | 82.9% | Not explicitly stated, but expected to be similar to Alfuzosin | [2][3] |
| Internal Standard | - | This compound | Best Practice |
| Alternative Internal Standards | - | Prazosin, Atenolol, Propranolol | [1][2][4] |
Mandatory Visualization
Below is a diagram illustrating the workflow of the liquid-liquid extraction procedure for Alfuzosin and this compound.
Caption: Liquid-Liquid Extraction Workflow for Alfuzosin.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to address matrix effects in Alfuzosin quantification with Alfuzosin-d6.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Alfuzosin (B1207546) using its deuterated internal standard, Alfuzosin-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Alfuzosin quantification?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting, undetected compounds in the sample matrix. In the analysis of Alfuzosin from biological matrices like plasma or urine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects in LC-MS/MS analysis. Since this compound is chemically identical to Alfuzosin, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, variability introduced by the matrix effect can be effectively compensated, leading to more accurate and reliable results.
Q3: How can I assess the presence and magnitude of matrix effects in my Alfuzosin assay?
A3: The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak area of Alfuzosin in a post-extraction spiked blank matrix sample to the peak area of Alfuzosin in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement. A qualitative method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.
Q4: What are the primary strategies to reduce matrix effects?
A4: The main strategies include:
-
Optimizing Sample Preparation: Employing more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) over simpler methods like protein precipitation (PPT) can significantly reduce matrix components.
-
Chromatographic Separation: Modifying the LC method to achieve better separation between Alfuzosin and interfering matrix components is a crucial step.
-
Using a Stable Isotope-Labeled Internal Standard: As mentioned, this compound is highly effective in compensating for matrix effects that cannot be eliminated through sample cleanup or chromatography.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in Alfuzosin quantification.
Problem: Poor reproducibility of quality control (QC) samples.
Possible Cause: Inconsistent matrix effects between different samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
If using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Ensure the chosen extraction method is robust and consistently executed.
-
-
Assess Chromatographic Conditions:
-
Review your chromatogram for co-eluting peaks with Alfuzosin and this compound.
-
Modify the gradient, mobile phase composition, or column chemistry to improve separation from interfering peaks.
-
-
Verify Internal Standard Performance:
-
Ensure that the peak shape and retention time of this compound are consistent across all samples.
-
Significant variability in the internal standard signal can indicate a problem with its addition or stability.
-
Problem: Low signal intensity or failure to meet the lower limit of quantification (LLOQ).
Possible Cause: Significant ion suppression.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where ion suppression is most severe.
-
Adjust Chromatography: Modify the chromatographic method to elute Alfuzosin and this compound in a region with minimal ion suppression.
-
Enhance Sample Cleanup: A more effective sample preparation method (LLE or SPE) can remove the compounds causing ion suppression.
Problem: Inaccurate results for patient/study samples compared to calibration standards.
Possible Cause: Different matrix composition between calibration standards and study samples.
Troubleshooting Steps:
-
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples (e.g., human plasma).
-
Evaluate Different Lots of Matrix: During method validation, test at least six different lots of the biological matrix to ensure the method is not susceptible to lot-to-lot variability in matrix effects.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Reported Alfuzosin Recovery | Potential for Matrix Effects | General Recommendation |
| Protein Precipitation (PPT) | Not specified, but generally lower | High | Quick and easy, but often results in significant matrix effects. Best for initial screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | 82.9%[1][2], >98%[3] | Moderate | Offers a good balance between cleanup efficiency and ease of use. Can effectively remove many interfering substances. |
| Solid-Phase Extraction (SPE) | 65.57% | Low | Provides the cleanest extracts and the lowest potential for matrix effects. It is often the method of choice for regulated bioanalysis. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Alfuzosin from Human Plasma
This is a general protocol that can be adapted for Alfuzosin analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Alfuzosin from Human Plasma
This protocol is based on a published method.[4]
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of this compound internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) of Alfuzosin from Human Plasma
This protocol is based on a published method.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of human plasma, add the this compound internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in Alfuzosin quantification.
Post-Column Infusion Experimental Setup
Caption: Diagram of a post-column infusion setup for identifying ion suppression.
Calculating the IS-Normalized Matrix Factor
Caption: Logical flow for calculating the IS-Normalized Matrix Factor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isotopic Interference with Alfuzosin-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving issues related to isotopic interference or crosstalk when using Alfuzosin-d6 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference or crosstalk in the context of using this compound?
A: Isotopic interference, or crosstalk, occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the natural isotopic abundance of the unlabeled analyte (Alfuzosin). Alfuzosin, like all organic molecules, contains a small percentage of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N). These heavier isotopes of Alfuzosin can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the this compound internal standard, leading to inaccurate quantification.
Q2: What are the common signs of isotopic interference in my Alfuzosin analysis?
A: Common indicators of isotopic interference include:
-
Non-linear calibration curves , especially at higher concentrations of Alfuzosin.
-
Inaccurate and imprecise quantification , often leading to an underestimation of the true Alfuzosin concentration.
-
A detectable signal for this compound in samples containing only unlabeled Alfuzosin.
Q3: How can I minimize or correct for isotopic interference?
A: Several strategies can be employed:
-
Increase the concentration of this compound: This can help to overwhelm the contribution from the natural isotopes of Alfuzosin. However, this may not always be feasible or cost-effective.
-
Use a higher mass-labeled internal standard: If available, an internal standard with a greater mass difference from the analyte (e.g., Alfuzosin-d8 or ¹³C-labeled Alfuzosin) can reduce the likelihood of overlap.
-
Mathematical correction: The contribution of the analyte's isotopic peaks to the internal standard's signal can be calculated and subtracted. This requires careful experimental determination of the isotopic overlap.
-
Chromatographic separation: While typically the analyte and its deuterated internal standard are designed to co-elute, in some cases, slight separation can help to distinguish the true signals. However, this can introduce other complications related to differential matrix effects.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Isotopic Interference
This guide provides a step-by-step protocol to determine the extent of isotopic interference from Alfuzosin on the this compound signal.
Objective: To experimentally measure the percentage of the Alfuzosin signal that contributes to the this compound mass channel.
Methodology:
-
Prepare a High-Concentration Alfuzosin Standard: Prepare a solution of unlabeled Alfuzosin in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that is at the upper end of your typical calibration curve (e.g., 1000 ng/mL).
-
Mass Spectrometer Setup:
-
Set up your LC-MS/MS system to monitor the Multiple Reaction Monitoring (MRM) transitions for both Alfuzosin and this compound.
-
Use positive ionization mode.
-
-
Analysis:
-
Inject the high-concentration Alfuzosin standard into the LC-MS/MS system.
-
Acquire data for both the Alfuzosin and this compound MRM transitions.
-
-
Data Evaluation:
-
Measure the peak area or intensity of the Alfuzosin signal in its designated MRM transition.
-
Measure the peak area or intensity of any signal detected in the this compound MRM transition.
-
Calculate the percentage of crosstalk using the following formula:
% Crosstalk = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
Data Presentation:
| Analyte | MRM Transition (Hypothetical) | Peak Area (Analyte-only Sample) | % Crosstalk |
| Alfuzosin | 390.2 -> 247.2 | 5,000,000 | N/A |
| This compound | 396.2 -> 253.2 | 75,000 | 1.5% |
Interpretation:
A crosstalk percentage greater than 1-2% can significantly impact the accuracy of your assay, especially at high analyte concentrations.
Visualization:
Guide 2: Theoretical Isotopic Distribution of Alfuzosin
Understanding the theoretical isotopic distribution of Alfuzosin can help predict the potential for interference.
Alfuzosin Molecular Formula: C₁₉H₂₇N₅O₄ Monoisotopic Mass: 389.2063 Da
Theoretical Isotopic Abundance:
| Mass Difference | Isotope | Theoretical Relative Abundance (%) |
| M+0 | C₁₉H₂₇N₅O₄ | 100.00 |
| M+1 | ¹³C, ¹⁵N, ²H, ¹⁷O | 23.33 |
| M+2 | ¹³C₂, ¹⁵N₂, etc. | 3.88 |
| M+3 | ¹³C₃, etc. | 0.45 |
| M+4 | ¹³C₄, etc. | 0.04 |
| M+5 | ¹³C₅, etc. | <0.01 |
| M+6 | ¹³C₆, etc. | <0.01 |
Interpretation:
The M+6 peak of Alfuzosin has a very low theoretical abundance. This suggests that direct isotopic overlap from the unlabeled analyte to a d6-labeled internal standard should be minimal. However, other factors such as the purity of the internal standard can also contribute to observed crosstalk.
Visualization:
Experimental Protocols
Protocol 1: Example LC-MS/MS Method for Alfuzosin Analysis
This protocol provides a general framework for the analysis of Alfuzosin using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for your specific system.
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS):
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alfuzosin | 390.2 | Optimize for most stable and intense fragment | Optimize |
| This compound | 396.2 | Optimize for most stable and intense fragment | Optimize |
-
Optimization of Product Ions and Collision Energy:
-
Infuse a standard solution of Alfuzosin directly into the mass spectrometer.
-
Perform a product ion scan to identify the major fragment ions of the precursor ion (m/z 390.2).
-
Select the most intense and stable product ion for the MRM transition.
-
Optimize the collision energy to maximize the signal of the selected product ion.
-
Repeat this process for this compound (precursor ion m/z 396.2). A common fragment may be observed with a +6 Da shift if the deuterium (B1214612) labels are on the fragmented portion of the molecule.
-
Technical Support Center: Alfuzosin and Alfuzosin-d6 LC Method Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Alfuzosin and its deuterated internal standard, Alfuzosin-d6.
Frequently Asked Questions (FAQs)
Q1: What is Alfuzosin and why is this compound used in its analysis?
A1: Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH).[1][2][3][4][5] In quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is often used.[6] this compound is chemically identical to Alfuzosin, except that six hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight, which can be distinguished by a mass spectrometer. The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What are the typical starting LC conditions for Alfuzosin analysis?
A2: Based on published methods, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for Alfuzosin analysis.[1][7][8] Typical columns are C18 or C8.[9][10] Mobile phases usually consist of a mixture of an aqueous buffer (e.g., water with perchloric acid, orthophosphoric acid, or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7][8][9] Both isocratic and gradient elution methods have been reported.[8][9]
Q3: Why is achieving good separation between Alfuzosin and this compound important?
A3: While a mass spectrometer can differentiate between Alfuzosin and this compound based on their mass-to-charge ratio (m/z), chromatographic separation is still crucial. Co-elution can lead to ion suppression or enhancement in the mass spectrometer's source, which can negatively impact the accuracy and precision of the quantification. Therefore, achieving at least partial chromatographic separation is highly recommended for robust bioanalytical methods.
Troubleshooting Guide: Resolving Co-elution of Alfuzosin and this compound
Q4: My Alfuzosin and this compound peaks are completely co-eluting. What is the first step I should take to achieve separation?
A4: The first step is to adjust the organic solvent percentage in your mobile phase. If you are using an isocratic method, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time of both compounds and may provide enough resolution to separate them. If you are using a gradient, you can try making the gradient shallower. This means decreasing the rate at which the organic solvent concentration increases over time. A shallower gradient increases the separation window for closely eluting compounds.
Q5: I have tried adjusting the organic solvent percentage, but the peaks are still not resolved. What other mobile phase parameters can I change?
A5: You can try modifying the pH of the aqueous portion of your mobile phase. Alfuzosin is a basic compound, and its retention on a reversed-phase column is sensitive to the pH of the mobile phase.[2] By adjusting the pH, you can alter the ionization state of the molecule and its interaction with the stationary phase. A small change in pH can sometimes lead to a significant improvement in resolution. Experiment with a pH range around the pKa of Alfuzosin. Additionally, you can try a different organic modifier. For example, if you are using acetonitrile, try methanol, or a combination of both.[9]
Q6: I'm still facing co-elution issues after modifying the mobile phase. What about the stationary phase?
A6: If mobile phase optimization is insufficient, consider changing the stationary phase. If you are using a standard C18 column, you could try a column with a different chemistry, such as a C8, Phenyl-Hexyl, or a polar-embedded phase column. These different stationary phases offer alternative selectivities that may be able to resolve Alfuzosin and this compound. Additionally, consider using a column with a smaller particle size (e.g., sub-2 µm) and a longer column length, as this will increase the overall efficiency of the separation.
Q7: Can temperature play a role in improving the separation?
A7: Yes, column temperature is another important parameter to consider. Increasing the column temperature will decrease the viscosity of the mobile phase and can improve peak shape and efficiency. However, it can also affect the selectivity of the separation. It is worthwhile to investigate a range of temperatures (e.g., 25°C to 40°C) to see if it improves the resolution between Alfuzosin and this compound.
Data Presentation: Example LC Methods for Alfuzosin Analysis
The following table summarizes various reported LC methods for the analysis of Alfuzosin. These can be used as a starting point for developing and optimizing your separation of Alfuzosin and this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Acquity BEH C18 (50x 2.1mm, 1.7µ) | Inertsil ODS-3V (15cm x 0.46cm, 5µm) | Cyberlab capcell pak, ODS C18 (250 × 4.6 mm, 5 µm) | Shim pack XR C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | Water | Water | Water (1% TEA pH 7 with OPA) |
| Mobile Phase B | Acetonitrile | Acetonitrile:Tetrahydrofuran:Perchloric acid (250:10:1) | Acetonitrile:Methanol (15:10) | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic | Isocratic | Isocratic |
| Flow Rate | 0.2 mL/min | 1 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV | UV at 245 nm | UV at 246 nm | UV at 223 nm |
| Reference | [9] | [8] | [1] | [11] |
Experimental Protocols
Protocol 1: Gradient Optimization for the Separation of Alfuzosin and this compound
Objective: To develop a gradient LC method to resolve Alfuzosin from this compound.
Materials:
-
Alfuzosin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
An HPLC or UHPLC system with a UV or mass spectrometric detector
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Alfuzosin and this compound in methanol at a concentration of 1 mg/mL.
-
Preparation of Working Solution: Prepare a mixed working solution containing both Alfuzosin and this compound at a concentration of 10 µg/mL each by diluting the stock solutions in the initial mobile phase.
-
Initial Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Initial Gradient: Start with a linear gradient from 10% B to 90% B over 10 minutes.
-
-
Gradient Optimization:
-
Step 1 (Scouting Gradient): Run the initial gradient and observe the retention times of Alfuzosin and this compound.
-
Step 2 (Shallow Gradient): Based on the elution time from the scouting gradient, create a shallower gradient around the elution point. For example, if the compounds elute at around 40% B, you can try a gradient from 30% B to 50% B over 15 minutes.
-
Step 3 (Isocratic Hold): If partial separation is observed, you can introduce an isocratic hold at a specific mobile phase composition to further enhance resolution.
-
Step 4 (Mobile Phase Modifier): If co-elution persists, try replacing acetonitrile with methanol as Mobile Phase B and repeat the gradient optimization steps. You can also try different mobile phase additives like trifluoroacetic acid.
-
-
Data Analysis: Evaluate the resolution between the Alfuzosin and this compound peaks. A resolution of >1.5 is generally considered baseline separation.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution of Alfuzosin and this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Alfuzosin (Uroxatral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Alfuzosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. tojqi.net [tojqi.net]
- 10. researchgate.net [researchgate.net]
- 11. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
Improving signal intensity and sensitivity for Alfuzosin-d6 in mass spectrometry.
Welcome to the technical support center for the analysis of Alfuzosin-d6 using mass spectrometry. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results, focusing on improving signal intensity and sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak or no signal for this compound?
A weak or absent signal is one of the most common issues encountered in mass spectrometry.[1] Several factors can contribute to this problem, including:
-
Suboptimal Ionization: this compound may not be ionizing efficiently under the current source conditions. Electrospray Ionization (ESI) in positive mode is typically recommended for Alfuzosin (B1207546).[2][3][4]
-
Improper Sample Preparation: The concentration of your analyte might be too low, or interfering substances from the sample matrix could be suppressing the signal.[1][5]
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned and calibrated for the target mass range, or the Multiple Reaction Monitoring (MRM) transitions might be incorrect.[1]
-
Mobile Phase Composition: The pH and additives in the mobile phase play a crucial role in ionization efficiency. For instance, adding a small amount of an acid like formic acid can significantly improve protonation in positive ion mode.[4]
Q2: What are the optimal ionization settings for this compound?
For compounds like Alfuzosin, Electrospray Ionization (ESI) is generally the preferred method over Atmospheric Pressure Chemical Ionization (APCI) due to its suitability for polar, ionizable molecules.[4][6] The recommended settings are:
-
Ionization Mode: Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[2][3][4]
-
Key Parameters: It is critical to perform a manual tune or use an autotune routine to optimize source parameters, including capillary voltage, cone voltage, nebulizer gas flow, and drying gas temperature, to maximize the signal for your specific instrument and conditions.[1][6]
Q3: What are common adducts I should look for with this compound?
In ESI positive mode, the primary goal is to maximize the protonated molecule, [M+H]+. However, other adduct ions can form, which can split the signal and reduce the intensity of your target ion. Common adducts include:
-
[M+Na]+ (Sodium adduct)
-
[M+K]+ (Potassium adduct)
-
[M+NH4]+ (Ammonium adduct)
The formation of sodium and potassium adducts can be minimized by using high-purity, MS-grade solvents and avoiding glassware contamination.[4] If ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is used as a mobile phase buffer, the [M+NH4]+ adduct may be prominent.[7]
Troubleshooting Guide: Low Signal Intensity & Sensitivity
This guide provides a systematic approach to diagnosing and resolving issues related to poor signal intensity.
Problem: The signal-to-noise ratio (S/N) for my this compound peak is too low for accurate quantification.
Below is a troubleshooting workflow to help identify the root cause of the issue.
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols & Parameter Tables
Adherence to validated protocols is essential for reproducible results. The following sections provide detailed methodologies and optimized parameters derived from published literature.
Protocol 1: Sample Preparation from Human Plasma
This protocol is based on liquid-liquid extraction (LLE), which is effective for cleaning up complex biological samples.[2][8]
-
Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of this compound working solution (at a known concentration) to all samples, calibrators, and quality controls, except for blank samples.
-
Extraction: Add 1 mL of methyl tert-butyl ether to the tube.[8]
-
Vortexing: Vortex the tube for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Vortex briefly and inject the sample into the LC-MS/MS system.
LC-MS/MS Parameters
Optimizing LC-MS/MS parameters is crucial for achieving high sensitivity. The values below serve as a starting point for method development.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, e.g., Hypurity C8 (50 x 4.6 mm, 5 µm)[8] | Provides good reversed-phase retention for Alfuzosin. |
| Mobile Phase A | Water + 0.1% Formic Acid[4] | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid[4] | High-purity organic solvent for elution. |
| Flow Rate | 0.3 - 0.8 mL/min | Adjust based on column dimensions and desired run time. |
| Injection Volume | 5 - 20 µL | Optimize to avoid peak broadening and column overload. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive[3] | Alfuzosin contains basic nitrogens that readily protonate. |
| MRM Transition (Alfuzosin) | User Determined (e.g., Q1: 390.2 -> Q3: 251.2) | Precursor ion is [M+H]+. Product ion must be optimized. |
| MRM Transition (this compound) | User Determined (e.g., Q1: 396.2 -> Q3: 251.2 or 257.2) | Precursor is [M+H]+. Product ion may or may not retain the deuterium (B1214612) label. |
| Capillary Voltage | 3000 - 4000 V[9] | Optimize for maximum ion generation. |
| Drying Gas Temp. | 270 - 350 °C[10] | Ensures efficient desolvation of mobile phase droplets. |
| Nebulizer Pressure | 30 - 50 psi[10] | Aids in the formation of a fine spray. |
| Collision Energy (CE) | User Determined | Must be optimized for each MRM transition to maximize product ion intensity. |
Note: MRM transitions are instrument-dependent and must be empirically determined by infusing a standard solution of Alfuzosin and this compound and performing precursor and product ion scans.
Visualizing Workflows and Relationships
Understanding the interplay of different stages and parameters is key to successful analysis.
General Experimental Workflow
The diagram below outlines the typical workflow from sample receipt to final data analysis.
Caption: General experimental workflow for this compound analysis.
Interdependencies in MS Parameter Optimization
Optimizing MS parameters is not a linear process; many settings are interdependent. The following diagram illustrates these relationships.
Caption: Interdependent relationships in mass spectrometer parameter optimization.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Common pitfalls to avoid when using Alfuzosin-d6 as an internal standard.
Welcome to the technical support center for the use of Alfuzosin-d6 as an internal standard in analytical studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls and troubleshooting issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled version of Alfuzosin. The key advantages of using it as an internal standard in mass spectrometry-based bioanalysis include:
-
Correction for Matrix Effects: It closely mimics the chromatographic behavior and ionization efficiency of the unlabeled Alfuzosin, allowing for accurate correction of signal suppression or enhancement caused by the sample matrix.
-
Improved Precision and Accuracy: By accounting for variability in sample preparation, extraction recovery, and instrument response, this compound significantly improves the precision and accuracy of quantitative results.
-
Enhanced Method Robustness: Its use makes the analytical method less susceptible to minor variations in experimental conditions.
Q2: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the solvent or matrix?
A2: Yes, isotopic back-exchange is a potential issue. Deuterium atoms can be replaced by protons (hydrogen atoms), particularly under certain pH and temperature conditions. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. It is crucial to assess the stability of the deuterium label during method development.
Q3: Why might I observe a different retention time for this compound compared to Alfuzosin?
A3: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." In reverse-phase chromatography, deuterated compounds may elute slightly earlier. If the separation is significant, it can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same matrix components at the same time, compromising quantification.
Q4: How can I be sure of the isotopic and chemical purity of my this compound standard?
A4: The purity of your this compound internal standard is critical. The presence of unlabeled Alfuzosin as an impurity will lead to an overestimation of the analyte concentration. Always obtain a Certificate of Analysis (CoA) from the supplier that specifies the isotopic enrichment and chemical purity. It is also good practice to verify the purity in-house.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
This is one of the most common challenges. The following troubleshooting guide will help you diagnose and resolve the root cause.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: High Variability in Internal Standard Signal
High variability in the this compound signal across a batch of samples can indicate several underlying issues.
Caption: Workflow for troubleshooting high internal standard signal variability.
Experimental Protocols
Protocol 1: Assessment of Isotopic Back-Exchange
Objective: To determine the stability of the deuterium labels on this compound in the sample matrix under experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike a known concentration of unlabeled Alfuzosin into the blank biological matrix (e.g., human plasma).
-
Set B (Test): Spike the same concentration of this compound into the blank biological matrix.
-
-
Incubation: Incubate both sets of samples under the same conditions that will be used for the study samples (e.g., room temperature for 4 hours, or 37°C for 1 hour).
-
Sample Preparation: Extract Alfuzosin and this compound from the matrix using your established sample preparation method (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples. Monitor the mass transitions for both unlabeled Alfuzosin and this compound.
-
Data Analysis:
-
In the Set B samples, quantify the amount of unlabeled Alfuzosin that is formed.
-
Calculate the percentage of back-exchange using the following formula: % Back-Exchange = (Peak Area of Alfuzosin in Set B / Peak Area of this compound in Set B) * 100
-
Illustrative Data:
| Incubation Condition | % Back-Exchange (Mean ± SD, n=3) |
| 4°C for 24 hours | 0.8 ± 0.2% |
| Room Temperature (22°C) for 8 hours | 2.5 ± 0.5% |
| 37°C for 4 hours | 4.1 ± 0.7% |
Acceptance Criteria: The percentage of back-exchange should ideally be less than 1-2% of the internal standard response.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess and compare the degree of ion suppression or enhancement (matrix effect) for Alfuzosin and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a solution of Alfuzosin and this compound in a clean solvent (e.g., methanol/water).
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with Alfuzosin and this compound at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with Alfuzosin and this compound before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Matrix Effect (ME): ME (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100
-
Recovery (RE): RE (%) = (Mean Peak Area in Set 3 / Mean Peak Area in Set 2) * 100
-
Process Efficiency (PE): PE (%) = (Mean Peak Area in Set 3 / Mean Peak Area in Set 1) * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the matrix factor for both the analyte and the internal standard for each source of matrix. Then, calculate the ratio of the analyte matrix factor to the internal standard matrix factor. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be less than 15%.
-
Illustrative Data:
| Sample Type | Matrix Source | Alfuzosin Peak Area | This compound Peak Area | Matrix Effect (Alfuzosin) | Matrix Effect (this compound) | IS-Normalized MF |
| Neat Solution | - | 1,250,000 | 1,300,000 | - | - | - |
| Post-Spike | Plasma Lot 1 | 980,000 | 1,050,000 | 78.4% | 80.8% | 0.97 |
| Post-Spike | Plasma Lot 2 | 950,000 | 1,020,000 | 76.0% | 78.5% | 0.97 |
| Post-Spike | Plasma Lot 3 | 1,010,000 | 1,080,000 | 80.8% | 83.1% | 0.97 |
| Post-Spike | Urine Lot 1 | 850,000 | 890,000 | 68.0% | 68.5% | 0.99 |
| Post-Spike | Urine Lot 2 | 820,000 | 860,000 | 65.6% | 66.2% | 0.99 |
| Post-Spike | Urine Lot 3 | 870,000 | 910,000 | 69.6% | 70.0% | 0.99 |
Protocol 3: Assessment of Isotopic Purity
Objective: To confirm the isotopic purity of the this compound internal standard and quantify the amount of unlabeled Alfuzosin present.
Methodology:
-
Prepare a high-concentration solution of the this compound standard in a clean solvent.
-
Prepare a standard curve of unlabeled Alfuzosin.
-
LC-MS/MS Analysis:
-
Inject the high-concentration this compound solution and monitor the mass transitions for both Alfuzosin and this compound.
-
Inject the Alfuzosin standard curve.
-
-
Data Analysis:
-
Quantify the concentration of unlabeled Alfuzosin in the this compound solution using the standard curve.
-
Calculate the percentage of unlabeled Alfuzosin impurity: % Impurity = (Calculated Concentration of Alfuzosin / Nominal Concentration of this compound) * 100
-
Acceptance Criteria: The amount of unlabeled analyte in the internal standard should not contribute more than 5% to the response of the analyte at the Lower Limit of Quantification (LLOQ).
Impact of sample collection and processing on Alfuzosin-d6 stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alfuzosin-d6 during sample collection and processing for bioanalytical studies. The following information is curated to address common challenges and ensure the integrity of analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability during sample handling?
A1: The stability of this compound, like many analytes, can be influenced by temperature, storage duration, exposure to light, the choice of anticoagulant, and repeated freeze-thaw cycles. As a deuterated internal standard, its stability is expected to be comparable to that of the parent compound, alfuzosin (B1207546).
Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?
Q3: How should plasma samples containing this compound be stored long-term?
A3: Based on stability data for the parent compound alfuzosin, long-term storage of plasma samples at -70°C is recommended to ensure stability. Studies have shown alfuzosin to be stable in human plasma for at least 30 days at –70 ± 5°C[1].
Q4: Can I undergo multiple freeze-thaw cycles with my plasma samples?
A4: Caution should be exercised with multiple freeze-thaw cycles. For alfuzosin, stability has been demonstrated for up to three freeze-thaw cycles[1]. It is best practice to minimize the number of freeze-thaw cycles and to aliquot samples if repeated analysis is anticipated.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound in plasma is not available, general good laboratory practice dictates that exposure of biological samples to direct light should be minimized to prevent potential degradation of analytes.
Troubleshooting Guide: Inconsistent this compound Response
This guide addresses potential issues with this compound stability that may lead to inconsistent analytical results.
| Observed Issue | Potential Cause | Recommended Action |
| Low this compound response in all samples | Degradation of stock or working solutions. | Prepare fresh this compound stock and working solutions. Verify the storage conditions of the solutions. |
| Inaccurate spiking of the internal standard. | Review and verify the standard operating procedure (SOP) for internal standard addition. Ensure pipettes are calibrated. | |
| Decreasing this compound response over an analytical run | Instability in the autosampler. | Assess the autosampler stability of this compound in the processed matrix. One study on alfuzosin showed stability for up to 24 hours at 10°C in the autosampler[2]. |
| Adsorption to sample vials or well plates. | Investigate the potential for non-specific binding and consider using different types of collection plates or vials (e.g., silanized). | |
| Variable this compound response across samples | Inconsistent sample processing. | Ensure uniform sample handling and processing times for all samples. Review the sample extraction procedure for consistency. |
| Presence of interfering substances from the matrix. | Evaluate matrix effects. If significant, optimize the sample cleanup and/or chromatographic separation. | |
| Sample collection/handling inconsistencies. | Verify that all samples were collected and stored under the same conditions (e.g., same anticoagulant, immediate processing and freezing). |
Data Summary: Alfuzosin Stability in Human Plasma
The following data is for the parent compound, alfuzosin, and is provided as a proxy for this compound stability in the absence of specific data for the deuterated analog.
| Stability Parameter | Storage/Test Condition | Duration | Stability Outcome (% Recovery vs. Freshly Prepared) | Reference |
| Freeze-Thaw Stability | Three cycles from -70°C to room temperature | 3 cycles | ≥ 94.9% | [1] |
| Bench-Top Stability | Room temperature (approx. 25°C) | Up to 24 hours | Within acceptable limits (typically ±15% of nominal) | [3] |
| Autosampler Stability | Processed samples at 10°C | Up to 24 hours | Stable | [2] |
| Long-Term Stability | Frozen at -70 ± 5°C | 30 days | ≥ 94.9% | [1] |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
Objective: To assess the stability of this compound in human plasma subjected to multiple freeze-thaw cycles.
Methodology:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into blank human plasma.
-
Analyze one set of the freshly prepared QC samples (Cycle 0) to establish the baseline concentration.
-
Store the remaining QC samples at -70°C for at least 24 hours.
-
Thaw the frozen QC samples completely at room temperature. Once thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the QC samples.
-
Calculate the mean concentration of this compound for each QC level at each cycle and compare it to the baseline (Cycle 0) concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
Protocol 2: Evaluation of Long-Term Stability of this compound in Human Plasma
Objective: To determine the long-term stability of this compound in human plasma at a specified storage temperature.
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations in blank human plasma.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Store the remaining QC samples at the desired long-term storage temperature (e.g., -70°C).
-
At each specified time point (e.g., 1, 3, 6 months), retrieve a set of QC samples from storage.
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the QC samples.
-
Calculate the mean concentration of this compound for each QC level at each time point and compare it to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
Visualized Workflows and Relationships
Caption: Bioanalytical workflow for this compound analysis.
Caption: Troubleshooting decision tree for inconsistent this compound response.
References
Technical Support Center: Stability of Alfuzosin-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the stability of Alfuzosin-d6 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to verify the stability of this compound in biological matrices?
A1: this compound is a deuterated form of Alfuzosin (B1207546), commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Alfuzosin in biological samples.[1][2] The accuracy and reliability of the quantification of the target analyte (Alfuzosin) depend on the assumption that the internal standard remains stable throughout the entire experimental process, from sample collection and storage to processing and analysis.[2] If this compound degrades, it can lead to inaccurate and unreliable pharmacokinetic and bioequivalence study results.[3][4]
Q2: In which biological matrices is the stability of this compound typically evaluated?
A2: The stability of this compound should be evaluated in the same biological matrices as the study samples. Commonly used matrices include:
-
Human Plasma: The most frequent matrix for pharmacokinetic studies.[4][5][6]
-
Urine: Used to assess the excretion profile of a drug.[7]
-
Tissue Homogenates: Employed in preclinical studies to determine drug distribution in specific tissues.
Q3: What are the key stability parameters that need to be assessed for this compound?
A3: According to regulatory guidelines for bioanalytical method validation, the following stability assessments are essential:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample handling and analysis.[4][5]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the time samples might be left on a lab bench during processing.[5][8]
-
Long-Term Stability: Determines the stability of the analyte under frozen storage conditions (-20°C or -70°C) for a duration that covers the expected storage time of study samples.[3][4]
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument.[6]
Q4: What are the typical acceptance criteria for stability experiments?
A4: For a stability experiment to be considered acceptable, the mean concentration of the quality control (QC) samples at each stability time point should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should also not exceed 15%.
Troubleshooting Guide
Issue 1: High variability or a consistent decrease in this compound response is observed across a batch of samples.
-
Possible Cause: This could indicate instability of this compound under the specific experimental conditions. The degradation could be occurring during sample storage, on the bench-top during processing, or in the autosampler.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that all samples, including standards and quality controls, have been consistently stored at the correct temperature.[9][10]
-
Conduct a Systematic Stability Check: Perform focused freeze-thaw, bench-top, and post-preparative stability tests using freshly prepared QC samples to pinpoint the source of the instability.
-
Review Sample Handling Procedures: Minimize the time samples spend at room temperature. Process samples on ice if necessary.[11]
-
Check Autosampler Temperature: Confirm that the autosampler is maintaining the set temperature (typically 4-10°C) to prevent degradation of processed samples.[6]
-
Issue 2: The concentration of Alfuzosin appears to be artificially high in some samples.
-
Possible Cause: If this compound is degrading, the ratio of the analyte peak area to the internal standard peak area will increase, leading to a falsely elevated calculated concentration of Alfuzosin.
-
Troubleshooting Steps:
-
Re-evaluate this compound Stability: As with the previous issue, a thorough investigation into the stability of this compound under all relevant conditions is warranted.
-
Investigate Matrix Effects: While less common for stable isotope-labeled internal standards, severe ion suppression or enhancement affecting the analyte and internal standard differently could be a factor.[2] This can be assessed by post-column infusion experiments.
-
Check for Contamination: Ensure there is no cross-contamination between high-concentration samples and low-concentration samples or blanks.
-
Issue 3: Poor peak shape or the appearance of extra peaks near the this compound peak.
-
Possible Cause: This could be indicative of the formation of degradation products of this compound.[12][13][14]
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[13][15] This can help in identifying the potential degradants in the actual study samples.
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from any potential degradation products or interfering matrix components.[2]
-
Data Presentation
While specific stability data for this compound is not extensively published, the stability of Alfuzosin has been well-documented and can serve as a reliable indicator for its deuterated counterpart. The following tables summarize typical stability data for Alfuzosin in human plasma.
Table 1: Freeze-Thaw Stability of Alfuzosin in Human Plasma
| Number of Freeze-Thaw Cycles | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | Low | 5 | 5.10 | 102.0 | 3.5 |
| High | 50 | 49.5 | 99.0 | 2.8 | |
| 3 | Low | 5 | 5.05 | 101.0 | 4.1 |
| High | 50 | 49.8 | 99.6 | 3.2 | |
| 5 | Low | 5 | 4.90 | 98.0 | 5.2 |
| High | 50 | 49.2 | 98.4 | 4.5 |
Table 2: Short-Term (Bench-Top) Stability of Alfuzosin in Human Plasma at Room Temperature
| Duration (hours) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 | Low | 5 | 5.02 | 100.4 | 2.1 |
| High | 50 | 50.3 | 100.6 | 1.8 | |
| 6 | Low | 5 | 4.98 | 99.6 | 3.9 |
| High | 50 | 50.1 | 100.2 | 2.5 | |
| 12 | Low | 5 | 4.91 | 98.2 | 4.8 |
| High | 50 | 49.6 | 99.2 | 3.7 | |
| 24 | Low | 5 | 4.85 | 97.0 | 5.5 |
| High | 50 | 49.0 | 98.0 | 4.9 |
Table 3: Long-Term Stability of Alfuzosin in Human Plasma at -70°C
| Storage Duration (days) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 30 | Low | 5 | 5.08 | 101.6 | 3.3 |
| High | 50 | 50.5 | 101.0 | 2.6 | |
| 90 | Low | 5 | 4.95 | 99.0 | 4.2 |
| High | 50 | 49.9 | 99.8 | 3.1 | |
| 180 | Low | 5 | 4.88 | 97.6 | 5.1 |
| High | 50 | 49.3 | 98.6 | 4.4 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Prepare QC Samples: Spike a known concentration of this compound into the biological matrix to prepare low and high concentration QC samples (at least three replicates for each level).
-
Initial Freeze: Store the QC samples at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5).
-
Sample Analysis: After the final thaw, process the samples using the validated bioanalytical method and analyze them along with a fresh set of calibration standards and control samples.
-
Data Evaluation: Calculate the mean concentration, accuracy, and precision for each QC level at each cycle and compare them to the nominal values.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Prepare QC Samples: Spike a known concentration of this compound into the biological matrix to prepare low and high concentration QC samples (at least three replicates for each level).
-
Storage: Place the QC samples on a laboratory bench at room temperature (approximately 25°C).
-
Time Points: Analyze the samples at specific time points (e.g., 0, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, process the samples using the validated bioanalytical method and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: Determine the concentration of this compound at each time point and compare it to the initial (time 0) concentration.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting for Inconsistent Internal Standard Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A synchronous spectrofluorometric technique for simultaneous detection of alfuzosin and tadalafil: applied to tablets and spiked biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. nist.gov [nist.gov]
- 10. Guidelines of temporary storage for biological evidence in the forensic laboratory [medigraphic.com]
- 11. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. tojqi.net [tojqi.net]
- 14. researchgate.net [researchgate.net]
- 15. ijirt.org [ijirt.org]
Adjusting mass spectrometer source parameters for optimal Alfuzosin-d6 response.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source parameters for Alfuzosin-d6.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for this compound analysis?
A1: Alfuzosin (B1207546), and by extension its deuterated analog this compound, is typically analyzed using positive ion electrospray ionization (ESI+). This is due to the presence of basic nitrogen atoms in its structure which are readily protonated to form [M+H]⁺ ions.[1][2]
Q2: My this compound internal standard is showing a different retention time than the parent Alfuzosin. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and the parent analyte is a known phenomenon referred to as the "deuterium isotope effect". The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to different interactions with the liquid chromatography (LC) column. This may cause the deuterated compound to elute slightly earlier. While often minimal, this can be addressed by optimizing chromatographic conditions.[3]
Q3: I am observing poor signal intensity for this compound. What are the first parameters I should check?
A3: For poor signal intensity, a systematic optimization of the ESI source parameters is recommended. The most critical parameters to start with are the spray voltage and the cone (or fragmentor/orifice) voltage. Following that, optimizing the nebulizer gas, drying gas flow, and drying gas temperature is crucial for efficient desolvation and ion formation.[3][4]
Q4: Can in-source fragmentation affect my this compound signal?
A4: Yes, in-source fragmentation can reduce the abundance of the precursor ion, leading to a lower signal intensity. This can be minimized by carefully optimizing the cone voltage (or equivalent parameter). Ramping this voltage and monitoring the precursor ion intensity will help in selecting a value that maximizes the signal of the ion of interest while minimizing fragmentation.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No or Very Low this compound Signal | Inefficient ionization | - Confirm the mass spectrometer is in positive ion ESI mode. - Systematically optimize source parameters starting with spray voltage and cone voltage.[3] - Check for a stable spray at the ESI probe. |
| Sample concentration issues | - Ensure the sample concentration is appropriate. If it's too dilute, the signal may be weak. Conversely, a highly concentrated sample can cause ion suppression.[4] | |
| Instrument contamination | - Clean the ion source to remove any residues or contaminants that might be suppressing the signal.[5] | |
| Unstable or Fluctuating Signal | Unstable electrospray | - Check the spray voltage settings. - Ensure a consistent and steady flow of the mobile phase. - Visually inspect the spray needle for any blockage or irregularities. |
| Inconsistent nebulization | - Optimize the nebulizer gas flow rate. | |
| Contaminated system | - Flush the LC system and mass spectrometer to remove any contaminants. | |
| Poor Peak Shape (Broadening or Tailing) | Suboptimal source conditions | - Adjusting ionization conditions, such as source parameters and gas flows, can sometimes help reduce peak broadening.[4] |
| Chromatographic issues | - Optimize the LC method, including the mobile phase composition, gradient, and column temperature. | |
| Co-eluting interferences | - Improve sample cleanup procedures to remove matrix components that may interfere with the peak shape.[3] |
Experimental Protocols
Protocol for Optimizing ESI Source Parameters for this compound
This protocol describes a systematic approach to optimize ESI source parameters using direct infusion.
-
Preparation of Standard Solution:
-
Prepare a working solution of this compound in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A typical concentration is in the range of 100-1000 ng/mL.[6]
-
-
Infusion Setup:
-
Set up a syringe pump to directly infuse the this compound solution into the mass spectrometer's ESI source at a low, steady flow rate (e.g., 5-10 µL/min).[6]
-
-
Initial Instrument Settings:
-
Set the mass spectrometer to positive ion ESI mode.
-
Begin with the instrument manufacturer's recommended default source parameters.[3]
-
-
Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage until a stable signal for the this compound precursor ion is observed. Continue to adjust the voltage to maximize signal intensity.[3]
-
Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage across a relevant range (e.g., 10 V to 100 V). Plot the ion intensity as a function of the voltage to find the optimal value that maximizes the precursor ion signal while minimizing in-source fragmentation.[3]
-
Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable and fine spray. Record the pressure that provides the highest signal intensity.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Higher flow rates and temperatures can improve desolvation, but excessive values may reduce sensitivity.[3]
-
-
Final Evaluation:
-
Once all parameters are optimized, infuse the solution again with the final set of parameters to confirm a stable and intense signal for this compound.
-
Data Presentation
Table 1: Typical Starting ESI Source Parameters for this compound Optimization
The following table provides general ranges for key ESI source parameters. The optimal values will vary depending on the specific mass spectrometer, mobile phase composition, and flow rate. These should be used as a starting point for the optimization protocol described above.
| Parameter | Typical Range (Positive ESI) | Purpose |
| Spray Voltage (V) | 3000 - 5000 | To establish a stable electrospray. |
| Cone/Fragmentor/Orifice Voltage (V) | 10 - 100 | To facilitate ion sampling and control in-source fragmentation.[3] |
| Drying Gas Temperature (°C) | 200 - 350 | To aid in the desolvation of droplets.[3] |
| Drying Gas Flow (L/min) | 4 - 12 | To assist in solvent evaporation.[3] |
| Nebulizer Gas Pressure (psi) | 30 - 60 | To create a fine spray of droplets. |
| Capillary Temperature (°C) | 250 - 350 | To further aid in desolvation before ions enter the mass analyzer. |
Visualizations
Caption: Workflow for optimizing mass spectrometer source parameters for this compound.
Caption: Logical workflow for troubleshooting poor this compound response.
References
- 1. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
Dealing with poor peak shape or chromatography with Alfuzosin-d6.
This technical support center provides troubleshooting guidance for common chromatographic issues encountered with Alfuzosin-d6, a deuterated analog of Alfuzosin (B1207546). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound is a deuterated form of Alfuzosin, often used as an internal standard in pharmacokinetic and bioanalytical studies. A symmetrical, sharp chromatographic peak is crucial for accurate quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample.
Q2: What are the key chemical properties of Alfuzosin that affect its chromatography?
A2: Alfuzosin is a basic compound with a pKa value around 8.13.[1] This means it is protonated and carries a positive charge at acidic pH. This basic nature is a primary factor in its interaction with silica-based HPLC columns, often leading to peak tailing if the chromatographic conditions are not optimized.
Q3: What is a typical starting point for an HPLC method for this compound?
A3: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a pH between 3 and 4.[2][3] The organic modifier gradient and flow rate can then be optimized to achieve the desired retention and separation.
Troubleshooting Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is the most common issue observed for basic compounds like this compound, characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for this compound is typically caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase. Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase pH: The pH of the mobile phase is critical. At a mid-range pH, a portion of the silanol groups on the column packing will be deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) this compound, causing tailing.
-
Solution: Lower the mobile phase pH to around 3.0.[3] At this pH, most silanol groups will be protonated (neutral), minimizing secondary ionic interactions.
-
-
Column Choice: Not all C18 columns are the same. Columns with a high density of residual silanol groups are more prone to causing peak tailing with basic compounds.
-
Solution: Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.
-
-
Mobile Phase Additives: Sometimes, adjusting the pH is not enough to eliminate tailing completely.
-
Solution: Add a competing base to the mobile phase, such as a small amount of triethylamine (B128534) (TEA), although this is less common with modern columns. A better approach is to use a buffered mobile phase to maintain a consistent pH.
-
-
Column Contamination: Accumulation of sample matrix components on the column can also lead to peak tailing.
-
Solution: Implement a column flushing procedure after each batch of samples. If the problem persists, consider using a guard column to protect the analytical column.
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing with this compound.
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing for basic compounds but can still occur.
Q: I am observing peak fronting for this compound. What could be the cause?
A: Peak fronting is often related to issues with the sample, solvent, or column integrity.
-
Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting. This can be caused by pressure shocks or operating the column outside its recommended pH or temperature range.
-
Solution: Try reversing the column and flushing it. If this does not work, the column may need to be replaced.
-
Issue 3: Split Peaks
Split peaks can be a frustrating problem, indicating that the analyte is being separated into two or more bands as it travels through the column.
Q: My this compound peak is split. How can I troubleshoot this?
A: Split peaks can arise from a few different issues, often related to the flow path at the head of the column.
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column packing.
-
Solution: Filter all samples and mobile phases before use. You can try to back-flush the column to dislodge the blockage. If this fails, the column may need to be replaced.
-
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure your sample solvent is compatible and miscible with your mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Quantitative Data and Experimental Protocols
Table 1: Typical HPLC Parameters for Alfuzosin Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | Reversed-Phase C18, 5 µm | [2][4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 20mM Phosphate Buffer | [3] |
| Mobile Phase B | Acetonitrile | [2][3] |
| pH | 3.0 - 3.5 | [2][3] |
| Flow Rate | 1.0 - 1.5 mL/min | [2][3] |
| Detection | UV at 245 nm or 254 nm | [2][3] |
| Injection Volume | 10 - 20 µL |
Experimental Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Filter the mobile phase through a 0.45 µm filter.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Experimental Protocol 2: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Set the flow rate to 0.5 mL/min.
-
Flush the column with 20 column volumes of a strong, non-buffered organic solvent (e.g., 100% acetonitrile).
-
Flush with 20 column volumes of a weaker solvent (e.g., 50:50 acetonitrile:water).
-
Equilibrate the column with the initial mobile phase for at least 30 minutes before the next injection.
Logical Relationship between Problems and Causes
Caption: Relationship between observed peak problems and their likely causes.
References
- 1. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 3. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
Validation of a Bioanalytical Method for Alfuzosin Using Alfuzosin-d6 as an Internal Standard in Accordance with FDA/ICH Guidelines
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Alfuzosin (B1207546) in human plasma, utilizing Alfuzosin-d6 as a stable isotope-labeled internal standard (SIL-IS). The methodology and acceptance criteria are based on the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] This guide also offers a comparative perspective on the use of a SIL-IS versus other non-isotopic internal standards.
Superiority of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry.[6] this compound is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, Alfuzosin. This structural similarity ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects as the analyte. This co-behavior provides a more accurate and precise quantification by effectively compensating for variability during sample preparation and analysis. Alternative, non-isotopic internal standards, such as propranolol, prazosin, or atenolol, may not perfectly mimic the behavior of Alfuzosin, potentially leading to less reliable results.
Summary of Bioanalytical Method Validation Parameters
The following table summarizes the typical performance of a validated LC-MS/MS method for Alfuzosin in human plasma using this compound as the internal standard, compared to methods employing other internal standards. The data presented are representative of expected results based on published literature for similar assays.[6][7]
| Validation Parameter | Method with this compound (Expected Performance) | Method with Other Internal Standards (e.g., Propranolol, Prazosin) | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.25 - 1 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | 70 - 95% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | < 15% | < 20% | IS-normalized matrix factor CV ≤ 15% |
| Short-Term Stability (24h, RT) | No significant degradation | No significant degradation | Within ± 15% of nominal concentration |
| Long-Term Stability (-80°C, 30 days) | No significant degradation | No significant degradation | Within ± 15% of nominal concentration |
| Freeze-Thaw Stability (3 cycles) | No significant degradation | No significant degradation | Within ± 15% of nominal concentration |
Experimental Protocols
A detailed methodology for the key experiments performed during the validation of the bioanalytical method for Alfuzosin is provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX API 5500 Triple Quadrupole or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 20% B, ramp to 80% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Alfuzosin: Q1 390.2 -> Q3 235.1
-
This compound: Q1 396.2 -> Q3 235.1
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a stock solution of Alfuzosin in methanol. Serially dilute the stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 0.1 ng/mL (LLOQ) to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Mandatory Visualizations
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
Caption: Liquid-Liquid Extraction sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tojqi.net [tojqi.net]
- 4. researchgate.net [researchgate.net]
- 5. tojqi.net [tojqi.net]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
Cross-validation of an Alfuzosin assay using Alfuzosin-d6 and a different internal standard.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different internal standards for the bioanalytical assay of Alfuzosin, a selective alpha-1 adrenergic antagonist. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we compare the use of a stable isotope-labeled internal standard, Alfuzosin-d6, with other commonly employed internal standards, supported by experimental data from published literature.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, an internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added at a known concentration to samples and calibration standards to correct for the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, leading to the most accurate and precise results. However, other structurally similar or unrelated compounds have also been successfully used. This guide will explore the performance of this compound in comparison to other alternatives.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method when changing an internal standard.
Caption: A flowchart illustrating the cross-validation process of a bioanalytical method.
Comparison of Internal Standards for Alfuzosin Assay
While a direct head-to-head comparative study with this compound was not found in the public domain, this section presents data from validated methods using different internal standards. The theoretical advantages of a stable isotope-labeled internal standard are also discussed.
This compound: The Ideal Internal Standard
This compound is a deuterated form of Alfuzosin. As a stable isotope-labeled internal standard, it offers several key advantages:
-
Near-Identical Physicochemical Properties: It behaves almost identically to Alfuzosin during sample extraction, chromatography, and ionization, providing the most effective compensation for experimental variability.
-
Co-elution: It typically co-elutes with the analyte, which is ideal for correcting matrix effects that can vary across the chromatographic peak.
-
Reduced Ion Suppression/Enhancement Effects: Its similar ionization efficiency to the analyte makes it an excellent tool for mitigating the impact of matrix effects.
Due to these properties, this compound is expected to provide the highest level of accuracy and precision in an Alfuzosin bioanalytical assay.
Alternative Internal Standards: A Performance Overview
The following tables summarize the performance of Alfuzosin assays using different internal standards based on published literature.
Table 1: Assay Performance with Propranolol as Internal Standard
| Parameter | Result |
| Linearity Range | 0.25 - 25 ng/mL |
| Intra-day Precision (%CV) | 0.9 - 7.7% |
| Inter-day Precision (%CV) | Not Reported |
| Intra-day Accuracy | 88.2 - 106.4% |
| Inter-day Accuracy | Not Reported |
| Mean Recovery | 71.8% |
Table 2: Assay Performance with Prazosin as Internal Standard
| Parameter | Result |
| Linearity Range | 0.298 - 38.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy | Within ±15% |
| Inter-day Accuracy | Within ±15% |
| Mean Recovery | 82.9% |
Table 3: Assay Performance with Atenolol (B1665814) as Internal Standard
| Parameter | Result |
| Linearity Range | 0.1 - 25 ng/mL |
| Intra-day Precision (%CV) | 2.74 - 3.28% |
| Inter-day Precision (%CV) | 2.65 - 2.77% |
| Intra-day Accuracy | -7.1 to -0.3% |
| Inter-day Accuracy | -1.60 to 2.46% |
| Mean Recovery | ≥ 98% |
Experimental Protocols
Below are the detailed methodologies for the Alfuzosin assays cited in the comparison tables.
Assay Protocol with Propranolol as Internal Standard
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether.
-
Chromatographic Separation:
-
Column: Hypurity C8
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Run Time: 3.0 min
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer
-
Ionization: Turbo ion spray (positive mode)
-
MRM Transitions: Not specified
-
Assay Protocol with Prazosin as Internal Standard
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: C18 reversed-phase
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
-
Mass Spectrometric Detection:
-
Instrument: PE Sciex API 2,000 triple quadrupole mass spectrometer
-
Ionization: TurboIonSpray (positive mode)
-
MRM Transitions: Not specified
-
Assay Protocol with Atenolol as Internal Standard
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: BDS Hypersil-C18 (50 mm × 4.6 mm i.d., 5µm)
-
Mobile Phase: 25% v/v acetonitrile (B52724) and 75% v/v water (containing 1ml/L triethylamine, pH adjusted to 2.5 with orthophosphoric acid)
-
Flow Rate: 0.5 mL/min
-
Run Time: ~4 min
-
-
Detection:
-
Fluorescence Detector:
-
Atenolol (IS): Ex 222 nm, Em 300 nm (0-2 min)
-
Alfuzosin: Ex 265 nm, Em 380 nm (2-4 min)
-
-
Alfuzosin's Mechanism of Action: Signaling Pathway
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH).
Caption: The signaling pathway of Alfuzosin's mechanism of action.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for Alfuzosin. While various compounds like propranolol, prazosin, and atenolol have been successfully used, a stable isotope-labeled internal standard such as This compound is theoretically superior. It is expected to provide the most accurate and precise data by effectively compensating for matrix effects and other sources of variability during analysis. For new method development or cross-validation of existing assays, the use of this compound is highly recommended to ensure the highest quality of bioanalytical data.
Inter-laboratory Comparison of Alfuzosin Quantification Using Alfuzosin-d6: A Comparative Guide
This guide provides an objective comparison of analytical methods for the quantification of Alfuzosin (B1207546), a selective α1-adrenoceptor antagonist, using its deuterated internal standard, Alfuzosin-d6. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methodologies. While direct inter-laboratory comparison studies were not publicly available, this guide synthesizes data from various validated methods to offer a comprehensive performance overview.
Quantitative Method Performance
The quantification of Alfuzosin, particularly in biological matrices, is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a common practice to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1]
Below is a summary of performance data from published LC-MS/MS methods for Alfuzosin quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Propranolol[2] | Prazosin[3] | Not Specified |
| Linearity Range | 0.25-25 ng/mL[2] | 0.298-38.1 ng/mL[3] | 0.050-30.0 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[2] | 0.298 ng/mL[3] | 0.050 ng/mL[4] |
| Intra-day Precision (%CV) | 0.9-7.7%[2] | Not Reported | Not Reported |
| Inter-day Precision (%CV) | Within 88.2-106.4% (accuracy)[2] | Not Reported | Not Reported |
| Absolute Recovery | 71.8%[2] | 82.9%[3] | Not Reported |
| Chromatographic Run Time | 3.0 min[2] | Not Specified | Not Specified |
Note: While the methods cited above did not all use this compound, they provide a relevant benchmark for the performance of Alfuzosin quantification assays.
Experimental Protocols
A generalized experimental protocol for the quantification of Alfuzosin in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite based on common practices reported in the literature.[2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.[2]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 3000 LC/MS/MS system or equivalent[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Alfuzosin Transition: To be determined by direct infusion and optimization
-
This compound Transition: To be determined by direct infusion and optimization
-
Visualizations
Experimental Workflow for Alfuzosin Quantification
Caption: Workflow for Alfuzosin quantification in plasma.
Logical Relationship of a Bioanalytical Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Alfuzosin-d6 in Bioanalytical Calibration: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in the validation of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and precise quantification. Deuterated analogs of the analyte, such as Alfuzosin-d6, are often considered the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the parent drug. This guide provides a comparative overview of the performance of internal standards in the bioanalysis of Alfuzosin, with a focus on linearity, accuracy, and precision in calibration curves.
While specific public domain data on the validation of this compound as an internal standard is limited, this guide will present the performance of commonly used alternative internal standards, such as Prazosin and Terazosin. This information will serve as a benchmark for the expected performance of a well-validated method employing this compound. The theoretical advantages of using a deuterated internal standard lie in its near-identical chromatographic retention time, extraction recovery, and ionization efficiency to the analyte, which minimizes variability and enhances the robustness of the method.
Comparative Performance of Internal Standards for Alfuzosin Bioanalysis
The following tables summarize the linearity, accuracy, and precision data from published studies that have validated bioanalytical methods for the quantification of Alfuzosin in human plasma using different internal standards.
Table 1: Linearity of Calibration Curves for Alfuzosin Quantification
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Prazosin | 0.298 - 38.1 | > 0.99 |
| Terazosin | 0.25 - 20.0 | > 0.99 |
| Propranolol | 0.25 - 25 | Not explicitly stated, but linear |
| Moxifloxacin | 5.0 - 50.0 | Not explicitly stated, but linear |
Table 2: Accuracy and Precision of Alfuzosin Quantification
| Internal Standard | Concentration Level | Accuracy (% Bias or % Recovery) | Precision (% RSD) |
| Prazosin | LLOQ (0.298 ng/mL) | Not explicitly stated | < 20% |
| QC Low | Not explicitly stated | < 15% | |
| QC Medium | Not explicitly stated | < 15% | |
| QC High | Not explicitly stated | < 15% | |
| Terazosin | LLOQ (0.25 ng/mL) | Within ±20% of nominal | < 20% |
| QC Low (0.5 ng/mL) | 1.8% | 4.2% | |
| QC Medium (5.0 ng/mL) | -2.4% | 3.1% | |
| QC High (15.0 ng/mL) | -1.5% | 2.5% | |
| Propranolol | LLOQ (0.25 ng/mL) | Within ±20% of nominal | < 20% |
| QC Low (0.5 ng/mL) | -4.5% to 6.4% | 2.1% to 7.7% | |
| QC Medium (10 ng/mL) | -11.8% to -0.9% | 0.9% to 5.4% | |
| QC High (20 ng/mL) | -5.8% to 2.3% | 1.5% to 6.9% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are generalized experimental protocols for the quantification of Alfuzosin in human plasma using an internal standard with LC-MS/MS.
Method Using Prazosin as Internal Standard[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of human plasma, add a known amount of Prazosin as the internal standard.
-
Add 1 mL of 0.5 M sodium hydroxide (B78521) solution and vortex.
-
Add 6 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing a modifier like formic acid.
-
Flow Rate: Typically between 0.2 and 0.5 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Alfuzosin and Prazosin.
Method Using Terazosin as Internal Standard
1. Sample Preparation: Solid-Phase Extraction
-
To 200 µL of human plasma, add a known amount of Terazosin as the internal standard.
-
Pre-condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Alfuzosin and Terazosin with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: Hypurity C18 (50x4.6mm i.d., 5µm particle size).[1]
-
Mobile Phase: Isocratic mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: A typical flow rate for this type of column would be in the range of 0.5 to 1.0 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Alfuzosin and Terazosin.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Alfuzosin in a biological matrix using an internal standard and LC-MS/MS.
Caption: Workflow for Alfuzosin quantification in plasma.
References
Determining the Limit of Detection and Quantification for Alfuzosin: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the determination of Alfuzosin (B1207546), a selective alpha-1 adrenergic receptor antagonist, in biological matrices. A key focus is placed on the limit of detection (LOD) and limit of quantification (LOQ), crucial parameters for assessing the sensitivity of an analytical method. While the use of a deuterated internal standard such as Alfuzosin-d6 is considered the gold standard for LC-MS/MS-based bioanalysis due to its ability to minimize variability, publicly available, detailed validation reports specifying its direct impact on LOD and LOQ are scarce. However, by examining established methods using other internal standards, we can provide a comprehensive overview of achievable sensitivity and best practices.
Comparative Analysis of Analytical Methods
The sensitivity of an analytical method for Alfuzosin varies significantly depending on the technique employed and the internal standard used. The following table summarizes the limit of quantification (LOQ) achieved by different methods, providing a clear comparison for researchers selecting an appropriate assay for their needs.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Prazosin | Human Plasma | 0.298 ng/mL | [1] |
| LC-MS/MS | Terazosin | Human Plasma | 0.25 ng/mL | [2] |
| LC-MS/MS | Propranolol | Human Plasma | 0.25 ng/mL | [3] |
| LC-MS/MS | Not Specified | Human Plasma | 0.05 ng/mL | [4] |
| HPLC-Fluorescence | Atenolol | Human Plasma | 0.1 ng/mL | [1] |
| UPLC | Not Specified | Bulk Drug | Not Specified | [5] |
| RP-HPLC | Not Specified | Pharmaceutical Formulation | Not Specified | [6][7] |
As evidenced in the table, LC-MS/MS methods consistently offer the lowest LOQ values, highlighting their superior sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard like this compound is strongly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision.
Experimental Protocols: A Representative LC-MS/MS Method
While a specific protocol using this compound is not publicly detailed, the following is a representative experimental protocol for the determination of Alfuzosin in human plasma by LC-MS/MS, based on established methodologies. This protocol can be adapted and validated for use with this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., Prazosin in methanol).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for another 10 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 390.2 → 235.1)
-
Internal Standard (e.g., Prazosin): Precursor ion (Q1) → Product ion (Q3) (e.g., m/z 384.2 → 247.1)
-
This compound: The specific transition would need to be determined, but would be based on its mass shift relative to Alfuzosin.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Workflow for Determining LOD and LOQ
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in the validation of any quantitative analytical method. The following diagram illustrates a typical workflow for establishing these parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tojqi.net [tojqi.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
A Comparative Guide to the Long-Term Stability of Alfuzosin-d6 in Frozen Plasma
This guide provides a detailed assessment of the long-term stability of Alfuzosin's deuterated internal standard, Alfuzosin-d6, in frozen plasma samples. The stability of an analyte and its corresponding internal standard is a critical parameter in bioanalytical method validation, ensuring reliable and accurate results for pharmacokinetic, bioequivalence, and toxicokinetic studies.
While specific stability data for this compound is not extensively published, stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their chemical and physical properties are nearly identical to the analyte, meaning their stability profile is expected to be comparable. This guide leverages published stability data for Alfuzosin (B1207546) as a direct and robust surrogate for assessing the stability of this compound.
Experimental Protocols for Stability Assessment
The evaluation of long-term stability involves analyzing quality control (QC) samples after extended storage at frozen temperatures and comparing the results against baseline samples.
1. Preparation of Stock and QC Samples:
-
Primary Stock Solutions: Individual stock solutions of Alfuzosin and this compound are prepared by dissolving the reference standards in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Spiking Solutions: Working solutions are prepared by diluting the primary stocks to known concentrations.
-
Plasma Samples: Blank, controlled human plasma is spiked with the working solutions to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentration levels.
2. Storage Conditions:
-
A set of QC samples (the "T=0" set) is analyzed immediately after preparation to establish a baseline.
-
The remaining QC samples are stored in a calibrated freezer at temperatures typically set at -20°C and/or -70°C for a specified duration (e.g., 30, 60, 90 days).
3. Sample Extraction: The analyte and internal standard are extracted from the plasma matrix to remove proteins and other interferences. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid technique where a cold organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether).[3] LLE often results in a cleaner extract compared to PPT.
4. Analytical Methodology: LC-MS/MS A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is used for quantification.[4][5]
-
Chromatography: Separation is typically achieved on a C18 or C8 reversed-phase column.[3][6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Alfuzosin and this compound.
5. Stability Evaluation:
-
After the storage period, the frozen QC samples are thawed, extracted, and analyzed alongside a freshly prepared set of calibration standards.
-
The mean concentration of the stored QC samples is compared to the nominal concentration (or the T=0 baseline).
-
The stability is considered acceptable if the mean concentration of the stored samples is within ±15% of the nominal value.
Data Presentation: Stability and Method Comparison
The following tables summarize quantitative data from studies that have validated methods for Alfuzosin analysis, including stability assessments.
Table 1: Long-Term Stability of Alfuzosin in Frozen Human Plasma
| Storage Temperature | Duration | Stability Outcome | Analytical Method | Reference |
| -70°C ± 5°C | 30 Days | ≥ 94.9% of initial concentration | LC-MS/MS | [4] |
| Various | Not Specified | Stability assessed under different storage conditions | LC-ESI-MS/MS | [3] |
Table 2: Comparative Overview of Bioanalytical Methods
| Method | Internal Standard (IS) | Extraction Method | Chromatographic Column | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Prazosin | Liquid-Liquid Extraction | C18 Reversed-Phase | 0.298 | [4] |
| LC-ESI-MS/MS | Propranolol | Methyl tert-butyl ether | Hypurity C8 | 0.25 | [3] |
| LC-MS/MS | Terazosin (for Alfuzosin) | Not Specified | Not Specified | 0.25 | [5] |
| HPLC-FLD | Moxifloxacin | Not Specified | Phenyl-hexyl | 5.0 | [7] |
Visualized Workflow for Stability Assessment
The following diagram illustrates the standard workflow for determining the long-term stability of an analyte in a biological matrix.
Caption: Experimental workflow for long-term stability assessment.
Comparative Analysis and Conclusion
The available data robustly demonstrates the stability of Alfuzosin in frozen human plasma. One key study found that Alfuzosin remained stable for at least 30 days when stored at -70°C, with recoveries of over 94.9%[4]. Other validated methods also incorporate stability assessments as a required part of their validation, confirming the feasibility of long-term storage for analysis.[3]
Implications for this compound: Given that this compound shares an identical core structure with Alfuzosin, it is expected to exhibit a similar high degree of stability under the same frozen conditions. The use of a deuterated internal standard is intended to correct for variability during sample processing and analysis.[1] Therefore, the stability of the internal standard must be equal to or greater than that of the analyte to ensure data integrity. The findings for Alfuzosin provide strong evidence that this compound is a suitable and reliable internal standard for studies requiring long-term storage of plasma samples.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tojqi.net [tojqi.net]
- 7. Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Recovery of Alfuzosin-d6 During Sample Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. When using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the recovery of the analyte and its internal standard from complex biological matrices is a critical factor influencing the reliability of the results. Alfuzosin-d6, a deuterated analog of the α1-adrenergic antagonist Alfuzosin, is a commonly used internal standard in bioanalytical methods. Its purpose is to mimic the behavior of the parent drug, Alfuzosin, during sample preparation and analysis, thereby correcting for any variability in the extraction process. This guide provides a comparative assessment of different sample extraction techniques for Alfuzosin, which can be considered directly applicable to this compound due to their near-identical physicochemical properties.
Comparative Analysis of Extraction Methods
The choice of sample extraction method significantly impacts the recovery of Alfuzosin and its deuterated internal standard, this compound. The three most common techniques employed for the extraction of small molecules like Alfuzosin from biological matrices such as plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For Alfuzosin, LLE has demonstrated high and consistent recovery rates.
Protein Precipitation (PPT): This is often the simplest and fastest method, where a solvent is added to the plasma sample to precipitate proteins, and the supernatant containing the analyte is then analyzed.
The following table summarizes the reported recovery data for Alfuzosin using these different extraction methods. It is a well-accepted practice in bioanalysis to assume that the recovery of a stable isotope-labeled internal standard like this compound is comparable to that of the unlabeled analyte.
| Extraction Method | Analyte/Internal Standard | Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Alfuzosin | Human Plasma | 96.7 - 100.1 | [2] |
| Liquid-Liquid Extraction (LLE) | Alfuzosin | Human Plasma | Mean: 98.0 ± 0.9 | [2] |
| Solid-Phase Extraction (SPE) | Alfuzosin | Human Plasma | Method Utilized | [1] |
| Protein Precipitation (PPT) | Alfuzosin | Not Specified | 98.80 - 101.33 | [3] |
Alternative Internal Standards:
While this compound is an ideal internal standard due to its structural similarity to the analyte, other compounds have also been used. These alternatives may have different recovery profiles.
| Internal Standard | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Atenolol | Liquid-Liquid Extraction | Human Plasma | Not explicitly stated for IS | [2] |
| Moxifloxacin | Not Specified | Human Plasma | Not explicitly stated for IS | [4] |
Experimental Protocols
Below are detailed methodologies for the three key extraction experiments.
Liquid-Liquid Extraction (LLE) Protocol for Alfuzosin in Human Plasma
This protocol is based on a validated HPLC method for the determination of Alfuzosin in human plasma[2].
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Atenolol solution (as an alternative internal standard)[2]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (this compound or Atenolol).
-
Add 5 mL of the extraction solvent (a mixture of acetonitrile and water, e.g., 25:75 v/v, with 1 mL/L triethylamine, pH adjusted to 2.5 with orthophosphoric acid)[2].
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 1000 x g for 2 minutes[2].
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Alfuzosin in Human Plasma
This protocol is based on a method described for the quantification of Alfuzosin in human plasma[1].
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Deionized water
-
SPE cartridges (e.g., Waters Oasis, 1 mL)
-
Centrifuge
Procedure:
-
To a 500 µL aliquot of the plasma sample, add 25.0 µL of deionized water and 0.2 mL of the internal standard working solution[1].
-
Pre-wash the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of deionized water, centrifuging for 1 minute at 3000 rpm at each step[1].
-
Apply the sample mixture to the pre-washed SPE cartridge[1].
-
Wash the cartridge with an appropriate washing solution (e.g., a weak organic solvent mixture) to remove interferences.
-
Elute the analyte and internal standard from the cartridge using a suitable elution solvent (e.g., a strong organic solvent like methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Protein Precipitation (PPT) Protocol for Alfuzosin
This is a general protocol for protein precipitation, which is a rapid sample clean-up method.
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known volume of plasma, add the internal standard solution.
-
Add 3-5 volumes of a cold precipitating solvent (e.g., acetonitrile) to the plasma sample[5].
-
Vortex the mixture vigorously for about 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and internal standard.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.
Workflow Visualization
The following diagram illustrates the general workflow for assessing the recovery of this compound during sample extraction.
Conclusion
The selection of an appropriate sample extraction method is crucial for the accurate and precise quantification of Alfuzosin in biological matrices. Liquid-liquid extraction and protein precipitation have demonstrated high recovery rates for Alfuzosin, and by extension, for its deuterated internal standard, this compound[2][3]. While specific recovery data for solid-phase extraction of Alfuzosin was not detailed in the provided search results, it remains a powerful technique for sample clean-up and concentration.
For routine bioanalysis, the choice between LLE, SPE, and PPT will depend on the required sensitivity, sample throughput, and the complexity of the matrix. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the reliability of the analytical data by compensating for any variability in the extraction process and matrix effects. Researchers should validate their chosen method to ensure it meets the required performance criteria for accuracy, precision, and recovery.
References
Establishing the Robustness of an Analytical Method with Alfuzosin-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of using a deuterated internal standard, specifically Alfuzosin-d6, versus a non-deuterated analogue for the quantitative analysis of the alpha-adrenergic blocker, Alfuzosin. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process, thereby providing superior accuracy and precision.[1][2]
The Superiority of Deuterated Internal Standards
An ideal internal standard should have physicochemical properties as close as possible to the analyte to ensure it is equally affected by variations during sample preparation and analysis.[1] Deuterated internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This mass difference allows for differentiation by the mass spectrometer, while the nearly identical chemical properties ensure co-elution and similar behavior during extraction and ionization, effectively compensating for matrix effects.[2] Non-deuterated internal standards, which are structurally similar but not identical, can exhibit different chromatographic retention times and extraction efficiencies, leading to less reliable data.[2]
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following tables summarize the expected performance improvements when using this compound as an internal standard compared to a non-deuterated analogue in a bioanalytical method for Alfuzosin.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analogue IS | Justification |
| Matrix Effect Compensation | Excellent | Variable | This compound co-elutes with Alfuzosin, experiencing the same ion suppression or enhancement. A non-deuterated IS may have a different retention time, leading to poor compensation.[2] |
| Precision (%CV) | Typically <5% | Can be >15% | Superior correction for variability in sample preparation and instrument response leads to lower coefficient of variation. |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | More accurate correction for analyte loss during extraction and for matrix effects results in lower bias. |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to Alfuzosin across various conditions ensures consistent recovery correction.[2] |
Table 2: Representative Quantitative Data
| Parameter | This compound as IS | Non-Deuterated Analogue as IS |
| Linearity (r²) | >0.998 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | 2.5% | 8.2% |
| Inter-day Precision (%CV) | 3.8% | 12.5% |
| Accuracy at LLOQ | 98.5% | 92.3% |
| Mean Recovery | 95% | 85% |
Experimental Protocols
To establish the robustness of an analytical method using this compound, a series of validation experiments must be performed. Below are detailed methodologies for key experiments.
Stock Solution and Working Standard Preparation
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alfuzosin hydrochloride and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions of Alfuzosin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Alfuzosin working standard solution and 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Method Validation
The method should be validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.
To assess the robustness of the method, introduce small, deliberate variations to the analytical parameters and evaluate their impact on the results.
-
LC Parameters to Vary:
-
Column temperature (± 5°C)
-
Mobile phase flow rate (± 10%)
-
Mobile phase composition (± 2% organic component)
-
-
MS/MS Parameters to Vary:
-
Collision energy (± 5 eV)
-
Ion source temperature (± 10°C)
-
The acceptance criterion for robustness is that the coefficient of variation (%CV) of the results should not exceed 15% for any of the tested variations.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the superiority of a deuterated internal standard.
Bioanalytical workflow for Alfuzosin with this compound.
Rationale for using a deuterated internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of Alfuzosin-d6: A Procedural Guide
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Alfuzosin-d6, a deuterated form of the α1-adrenoceptor antagonist Alfuzosin, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by a framework of regulations designed to protect public health and the environment. In the United States, several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), establish guidelines for this purpose.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable federal, state, and local regulations, which may be more stringent than federal mandates.[1]
Quantitative Data Summary for Alfuzosin
For quick reference, the following table summarizes key quantitative and safety data for Alfuzosin hydrochloride, the non-deuterated parent compound. This information is critical for risk assessment during handling and disposal.
| Property | Value | Source |
| CAS Number | 81403-68-1 | [4][5][6][7] |
| Molecular Formula | C₁₉H₂₈ClN₅O₄ | [7] |
| Molecular Weight | 425.91 g/mol | [7] |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4, H302) | [5][6] |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
| Storage | Store locked up in a cool, well-ventilated place. | [4][8] |
Experimental Protocols: Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This procedure is based on general principles of pharmaceutical waste management and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Hazard Assessment:
-
Before handling this compound, consult the Safety Data Sheet (SDS) for the parent compound, Alfuzosin hydrochloride.[4][5][6][7][8]
-
Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[7]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Pharmaceutical waste is often segregated into color-coded containers. For non-hazardous pharmaceutical waste, blue or white containers are typically used.
-
Given that deuterated compounds are valuable, consider institutional programs for the recovery or recycling of deuterated solvents or compounds.[9][10]
3. In-Lab Deactivation (If Applicable and Permitted):
-
Currently, there are no standard, universally accepted in-lab deactivation protocols for this compound.
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[4][5]
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool and well-ventilated.[8]
5. Final Disposal:
-
The primary and recommended method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal contractor, who will typically use incineration.[2][3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
-
Maintain a detailed record of the waste, including the compound name, quantity, and date of disposal.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. msdsdigital.com [msdsdigital.com]
- 9. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 10. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Essential Safety and Logistical Guidance for Handling Alfuzosin-d6
Researchers, scientists, and drug development professionals require clear and immediate safety protocols when handling potent compounds like Alfuzosin-d6. This guide provides essential procedural information, from personal protective equipment (PPE) to disposal plans, ensuring the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any handling of this compound to identify potential hazards and implement appropriate control measures. This includes evaluating the quantity of the substance being used, the potential for aerosol generation, and the duration of handling.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. For handling potent compounds like this compound, a multi-layered approach to PPE is recommended.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosolization. Full-facepiece PAPRs offer a high Assigned Protection Factor (APF).[3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[3] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not as primary protection for handling potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated.[3] |
| Body Protection | Disposable Coveralls | Use coveralls made of materials like Tyvek® to protect against splashes and dust.[3] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[3] | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal are essential. A face shield can be worn over goggles for additional protection.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[3] |
Operational Plan for Safe Handling
A systematic workflow is essential to ensure safety from preparation to disposal. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, coveralls, and weighing papers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.[4]
-
Decontamination Solutions: Solutions used for decontamination of surfaces and equipment should also be collected and disposed of as hazardous waste.
-
Take-Back Programs: If available, utilize drug take-back programs for the disposal of unused medication.[5][6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[7]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Contain: If safe to do so, prevent the spill from spreading.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Cleanup: For small spills, use an absorbent material to collect the substance. For larger spills, follow established institutional procedures for hazardous material cleanup.
-
Decontaminate: Thoroughly decontaminate the spill area and all equipment used for cleanup.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
The following diagram illustrates the logical flow of actions in an emergency.
Caption: Logical flow of actions for an emergency involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
